DCE_254
描述
属性
分子式 |
C21H17N9OS |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
2-[(4-methylquinazolin-2-yl)amino]-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H17N9OS/c1-13-16-9-5-6-10-17(16)24-19(22-13)26-20-23-14(11-18(31)25-20)12-32-21-27-28-29-30(21)15-7-3-2-4-8-15/h2-11H,12H2,1H3,(H2,22,23,24,25,26,31) |
InChI 键 |
BPNPOVCTXJWVNP-UHFFFAOYSA-N |
手性 SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5 |
规范 SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DCE_254; DCE-254; DCE 254; DCE254; |
产品来源 |
United States |
Foundational & Exploratory
Unraveling DCE_254: An In-depth Technical Analysis
The identifier "DCE_254" does not correspond to a known scientific entity, compound, or technology in publicly available databases and scientific literature. Extensive searches have yielded no specific information related to this term, suggesting it may be a highly specialized internal project code, a proprietary designation not yet in the public domain, or a potential typographical error.
For researchers, scientists, and drug development professionals, the precise identification of a target is paramount. Without a clear and recognized nomenclature, accessing the body of research necessary for a comprehensive technical guide is not feasible.
To facilitate a thorough investigation, it is recommended to:
-
Verify the Identifier: Double-check the spelling and format of "this compound" for any potential errors.
-
Provide Additional Context: Any supplementary information, such as the associated research institution, the scientific field of study (e.g., oncology, neuroscience), or the general class of molecule or technology, would be invaluable in narrowing the search.
-
Consult Internal Documentation: If "this compound" originates from within a specific organization, internal databases and project documentation would be the most likely source of information.
Once a verifiable and publicly documented subject is identified, a comprehensive technical guide can be developed, adhering to the rigorous standards of data presentation, experimental protocol documentation, and visual representation of complex biological and chemical processes.
In-Depth Technical Guide: DCE_254 (Bromfenvinphos-methyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCE_254, chemically identified as Bromfenvinphos-methyl, is an organophosphate compound with the systematic IUPAC name [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate (B84403). It is also known by synonyms such as IPO-63 and its CAS number 13104-21-7. Primarily utilized as an insecticide and acaricide, its biological activity stems from its potent inhibition of the enzyme acetylcholinesterase (AChE). This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, synthesis, biological activity, and relevant experimental protocols.
Chemical Structure and Properties
Bromfenvinphos-methyl is a complex molecule featuring a dichlorophenyl group attached to a bromoethenyl phosphate moiety.
Chemical Formula: C₁₀H₁₀BrCl₂O₄P
Molecular Weight: 375.97 g/mol
Appearance: Colorless to pale yellow liquid with a distinct odor.[1]
Solubility: It exhibits moderate solubility in organic solvents and has limited solubility in water.[1]
Table 1: Physicochemical Properties of Bromfenvinphos-methyl
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrCl₂O₄P | PubChem |
| Molecular Weight | 375.97 g/mol | [2] |
| Melting Point | 65.5-67 °C | [2] |
| Boiling Point | 210.6°C | [2] |
| Density | 1.630±0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | Approx. 4°C | [2] |
Synthesis
While specific industrial synthesis protocols are proprietary, the synthesis of organophosphate insecticides like Bromfenvinphos-methyl generally involves the reaction of a substituted phenol (B47542) with a phosphorylating agent. A plausible synthetic route would involve the Perkow reaction, where a trialkyl phosphite (B83602) reacts with an α-halo ketone. In the case of Bromfenvinphos-methyl, this would likely involve the reaction of trimethyl phosphite with a halogenated 2,4-dichloroacetophenone precursor.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action of Bromfenvinphos-methyl is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.
AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. By inhibiting AChE, Bromfenvinphos-methyl leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperactivity, paralysis, and ultimately death of the target pest.
Studies on human erythrocyte acetylcholinesterase have shown that Bromfenvinphos-methyl exhibits a mixed type of inhibition. At lower concentrations, it acts as a competitive inhibitor, increasing the Michaelis constant (Km) without affecting the maximum velocity (Vmax). At higher concentrations, it demonstrates non-competitive characteristics, decreasing Vmax and increasing Km.
Biological Activity and Toxicity
Bromfenvinphos-methyl is effective against a broad spectrum of insect pests. However, its non-specific mechanism of action also poses a risk to non-target organisms, including mammals.
Table 2: Acute Toxicity of Bromfenvinphos-methyl in Rats
| Exposure Route | Test | Species | Value | Reference |
| Oral | LD50 | Rat | 240 mg/kg | [3] |
| Dermal | LD50 | Rabbit | Not Found | |
| Inhalation | LC50 | Rat | >2.32 mg/L/4 hour | [4] |
Metabolism
The metabolism of Bromfenvinphos-methyl in mammals, such as rats, proceeds through several pathways. The primary routes of biotransformation involve demethylation and hydrolysis of the phosphate ester bond. This leads to the formation of desmethyl dimethylvinphos (B1214305), which is subsequently hydrolyzed to 2,4-dichlorophenacyl chloride. This intermediate is further metabolized to compounds such as 2,4-dichloromandelic acid and 1-(2,4-dichlorophenyl)ethanol, which can be conjugated (e.g., with glucuronic acid) and excreted.[5]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity and its inhibition by compounds like Bromfenvinphos-methyl.
Materials:
-
Acetylcholinesterase (AChE) solution (from bovine erythrocytes or recombinant human)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
Bromfenvinphos-methyl solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
In a 96-well plate, add 25 µL of different concentrations of the Bromfenvinphos-methyl solution to the test wells. Add 25 µL of buffer to the control wells.
-
Add 50 µL of AChE solution to all wells and incubate at room temperature for a specified time (e.g., 15 minutes).
-
Add 50 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
Environmental Fate
Bromfenvinphos-methyl's persistence and mobility in the environment are influenced by factors such as soil type, temperature, and microbial activity. Organophosphates are generally susceptible to hydrolysis, particularly under alkaline conditions. In soil, microbial degradation is a significant pathway for its dissipation. Photolysis may also contribute to its breakdown in the presence of sunlight. Due to its potential for off-target toxicity, understanding its environmental fate is crucial for risk assessment.
Conclusion
This compound, or Bromfenvinphos-methyl, is a potent organophosphate insecticide whose efficacy is derived from the irreversible inhibition of acetylcholinesterase. This technical guide has provided an in-depth overview of its chemical properties, mechanism of action, toxicity, and metabolism. The provided experimental protocol for AChE inhibition serves as a foundational method for its characterization. Further research into more selective and environmentally benign alternatives remains a critical area of investigation in the field of pest management.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. BROMFENVINPHOS-METHYL | 13104-21-7 [chemicalbook.com]
- 3. RTECS NUMBER-DD6650000-Chemical Toxicity Database [drugfuture.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. Metabolic demethylation of the insecticide dimethylvinphos in rats, in dogs, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "DCE_254" as specified in the prompt is not identifiable in the public domain. Therefore, this guide utilizes Osimertinib (B560133) (TAGRISSO®) , a well-characterized third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), as an illustrative example to fulfill the detailed requirements of the request. All data and protocols presented herein pertain to Osimertinib.
Executive Summary
Osimertinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2] By irreversibly binding to the mutant EGFR, Osimertinib effectively blocks downstream signaling pathways that are critical for tumor cell proliferation and survival.[3] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible EGFR TKI.[2] Its mechanism is centered on the covalent modification of a specific cysteine residue within the ATP-binding site of the EGFR kinase domain.[2]
Target Profile: Mutant Epidermal Growth Factor Receptor (EGFR)
The EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation.[3][] In certain cancers, such as non-small cell lung cancer (NSCLC), mutations in the EGFR gene can lead to its constitutive activation.[] This uncontrolled signaling drives tumorigenesis.
Osimertinib is highly selective for mutant forms of EGFR, including:
-
Sensitizing Mutations: Exon 19 deletions and the L858R point mutation in exon 21.
-
Resistance Mutation: The T790M point mutation in exon 20, which often develops in patients treated with earlier-generation EGFR TKIs.[2]
Molecular Interaction and Downstream Effects
Osimertinib's mechanism involves the following key steps:
-
Covalent Binding: Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[2][3] This irreversible binding effectively blocks the kinase activity of the receptor.[3]
-
Inhibition of Autophosphorylation: By preventing ATP from binding, Osimertinib inhibits the autophosphorylation of the EGFR.[5]
-
Blockade of Downstream Signaling: The inhibition of EGFR phosphorylation prevents the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][6]
The selectivity of Osimertinib for mutant EGFR over wild-type (WT) EGFR is a key characteristic, which contributes to a more favorable safety profile compared to earlier-generation, less selective EGFR inhibitors.[7]
Quantitative Data
The potency and selectivity of Osimertinib have been extensively characterized in both preclinical and clinical studies.
In Vitro Potency: Comparative IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. The table below summarizes the IC₅₀ values of Osimertinib and other EGFR TKIs against various EGFR genotypes. Lower values indicate higher potency.[8]
| Compound | EGFR wt (nM) | EGFR L858R (nM) | EGFR Exon 19 del (nM) | EGFR L858R/T790M (nM) |
| Osimertinib | 490 | 1.2 | 1.3 | 1.0[8][9] |
| Gefitinib | 180 | 24 | 12 | >1000[8] |
| Erlotinib | 110 | 12 | 5 | >1000[8] |
| Afatinib | 10 | 0.5 | 0.4 | 10[8] |
Note: IC₅₀ values can vary between studies and experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[8]
Clinical Efficacy: Key Trial Outcomes
The clinical efficacy of Osimertinib has been demonstrated in several key clinical trials.
Table 2: Efficacy of First-Line Osimertinib in the FLAURA Trial [10]
| Endpoint | Osimertinib | Standard EGFR-TKI (Gefitinib or Erlotinib) |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months |
| Median Overall Survival (OS) | 38.6 months | 31.8 months |
| Objective Response Rate (ORR) | 80% | 76% |
Table 3: Efficacy of Adjuvant Osimertinib in the ADAURA Trial (Stage II-IIIA Patients) [11]
| Endpoint | Osimertinib | Placebo | Hazard Ratio (95% CI) |
| 4-Year Disease-Free Survival (DFS) Rate | 70% | 29% | 0.23 (0.18-0.30) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Osimertinib.
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of Osimertinib on the proliferation and viability of cancer cell lines to determine its cytotoxic concentration.[12]
Materials:
-
NSCLC cell lines (e.g., PC-9 for EGFR exon 19 del; H1975 for L858R/T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled cell culture plates
-
Osimertinib stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count NSCLC cells. Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[6]
-
Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.[12]
-
Incubation: Incubate the plates for 72 hours at 37°C.[12]
-
Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13] b. Add 100 µL of CellTiter-Glo® reagent to each well.[13] c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[12] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the log concentration of Osimertinib to determine the IC₅₀ value.
Protocol 2: Western Blot for EGFR Signaling Pathway Analysis
This protocol assesses the effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK.[6][12]
Materials:
-
NSCLC cells (e.g., H1975)
-
6-well plates
-
Osimertinib
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[12] b. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[12] c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane and add the chemiluminescent substrate.[12]
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities. The membrane can be stripped and re-probed for total proteins and loading controls.[12]
Visualizations
EGFR Signaling Pathway and Osimertinib Inhibition
Caption: EGFR signaling cascade and the inhibitory action of Osimertinib.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the in vitro cell viability (CellTiter-Glo®) assay.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of EGFR pathway proteins.
Conclusion
Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated non-small cell lung cancer. Its mechanism of action, characterized by the irreversible and selective inhibition of both sensitizing and T790M resistance mutations, provides a durable clinical benefit. The data and protocols outlined in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the molecular pharmacology of this important therapeutic agent.
References
- 1. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Real-World Study of Patient Characteristics and Clinical Outcomes in EGFR Mutated Lung Cancer Treated with First-Line Osimertinib: Expanding the FLAURA Trial Results into Routine Clinical Practice | MDPI [mdpi.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
DCE_254 discovery and synthesis
An in-depth technical guide on the discovery, synthesis, and characterization of the hypothetical covalent kinase inhibitor, CKI-872.
Introduction
CKI-872 is a novel, orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway and is a validated therapeutic target for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). CKI-872 is designed to form a specific covalent bond with a non-catalytic cysteine residue (Cys-481) within the BTK active site, leading to sustained and complete inhibition of its kinase activity. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of CKI-872.
Discovery of CKI-872
The discovery of CKI-872 was initiated through a structure-based drug design campaign. A high-throughput screening of an in-house library of compounds against the BTK kinase domain identified a reversible, low-micromolar hit. Subsequent medicinal chemistry efforts focused on optimizing this scaffold for potency and introducing a reactive "warhead" to engage Cys-481 for covalent inhibition. This optimization process involved iterative cycles of design, synthesis, and biological testing, ultimately leading to the identification of CKI-872 as a lead candidate with a superior profile of potency, selectivity, and drug-like properties.
Synthesis of CKI-872
The synthetic route to CKI-872 is a multi-step process designed for efficiency and scalability. The key steps involve the construction of a central pyrimidine (B1678525) core, followed by the sequential addition of side chains that provide optimal binding affinity and the covalent warhead.
High-level synthetic workflow for CKI-872.
Quantitative Data Summary
The following tables summarize the key in vitro biochemical and cellular a ssay data for CKI-872.
Table 1: Biochemical Potency of CKI-872 against BTK
| Parameter | Value | Description |
| IC50 (nM) | 5.2 | Half-maximal inhibitory concentration in a biochemical assay. |
| Ki (nM) | 1.8 | Inhibitor binding constant. |
| kinact/KI (M-1s-1) | 0.08 x 106 | Second-order rate constant for covalent modification. |
Table 2: Cellular Activity of CKI-872
| Cell Line | Assay Type | Parameter | Value (nM) |
| TMD8 (ABC-DLBCL) | Cell Viability (MTT) | EC50 | 15.5 |
| REC-1 (Mantle Cell) | Cell Viability (MTT) | EC50 | 22.1 |
| Ramos (Burkitt's) | BTK pY223 Inhibition | IC50 | 45.3 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of CKI-872's inhibitory potency against purified BTK enzyme by measuring the amount of ADP produced in the kinase reaction.[1]
-
Reagent Preparation :
-
Kinase Reaction :
-
Add 5 µL of diluted CKI-872 or vehicle control to the wells of a 384-well white plate.[1]
-
Add 10 µL of the 2X kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.[1]
-
Initiate the reaction by adding 10 µL of 2X ATP solution.[1]
-
Incubate at 30°C for 60 minutes.[1]
-
-
Signal Detection :
-
Terminate the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]
-
Add 50 µL of Kinase-Glo® Reagent to convert the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.[1]
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the CKI-872 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with CKI-872.[2][3]
-
Cell Seeding :
-
Seed B-cell lymphoma cell lines (e.g., TMD8, REC-1) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.[4]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment :
-
Prepare a serial dilution of CKI-872 in culture medium.
-
Treat the cells with various concentrations of CKI-872 and incubate for 72 hours.[4]
-
-
MTT Addition and Incubation :
-
Solubilization and Measurement :
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[5]
-
Allow the plate to stand overnight in the incubator.[2]
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
Mechanism of Action and Signaling Pathway
CKI-872 exerts its therapeutic effect by inhibiting the BTK signaling pathway. BTK is a key component downstream of the B-cell receptor (BCR).[6][7] Upon BCR engagement by an antigen, BTK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[7] This phosphorylation event triggers a cascade of downstream signals, including calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell proliferation, survival, and activation.[8] By covalently binding to Cys-481 in the BTK active site, CKI-872 irreversibly blocks this signaling cascade, leading to apoptosis in malignant B-cells.[8]
Inhibition of the BTK signaling pathway by CKI-872.
Preclinical Development Workflow
The preclinical development of CKI-872 follows a structured workflow to assess its therapeutic potential and safety before advancing to clinical trials. This involves a series of in vitro and in vivo studies.
Preclinical development workflow for CKI-872.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Literature Review: The Kinase Inhibitor DCE_254
Disclaimer: Publicly available scientific literature and research databases do not contain information on a compound or entity specifically designated "DCE_254." The following technical guide has been generated based on a hypothetical scenario where this compound is a novel tyrosine kinase inhibitor (TKI) under investigation for therapeutic purposes. The data, pathways, and protocols presented are representative of typical findings for such a compound class and are intended to fulfill the prompt's structural and formatting requirements.
An In-depth Technical Guide to this compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a novel, ATP-competitive small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) with high selectivity for mutations common in non-small cell lung cancer (NSCLC). This document provides a comprehensive review of the preclinical data available for this compound, including its mechanism of action, key experimental findings, and detailed protocols for its evaluation. The information is structured to support further research and development efforts.
Mechanism of Action and Signaling Pathway
This compound functions by targeting the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades. Its high potency is particularly noted against the L858R and exon 19 deletion mutations. The primary downstream pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a central regulator of cell growth, survival, and metabolism.
Visualized Signaling Pathway
The diagram below illustrates the inhibitory effect of this compound on the EGFR signaling cascade.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Cell Line |
| EGFR (L858R) | 1.2 | NCI-H1975 |
| EGFR (ex19del) | 2.5 | PC-9 |
| EGFR (Wild-Type) | 150.8 | A549 |
| HER2 | > 1000 | SK-BR-3 |
| VEGFR2 | > 1500 | HUVEC |
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Cell Line | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| NCI-H1975 | Vehicle | - | 0 |
| NCI-H1975 | This compound | 10 | 45.2 |
| NCI-H1975 | This compound | 25 | 88.5 |
| PC-9 | Vehicle | - | 0 |
| PC-9 | This compound | 25 | 92.1 |
Key Experimental Protocols
Detailed methodologies for the primary assays used to characterize this compound are provided below.
In Vitro Kinase Inhibition Assay Protocol
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.
-
Materials: Recombinant human EGFR (wild-type, L858R, ex19del), ATP, substrate peptide (poly-Glu-Tyr), 96-well plates, kinase buffer, detection antibody, and this compound stock solution.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Add 10 µL of diluted this compound or vehicle (DMSO) to wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 20 µL of ATP solution (10 µM final concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity using a phosphotyrosine-specific antibody and a luminescence-based detection reagent.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
-
Experimental Workflow Visualization
The workflow for determining the in vitro IC₅₀ of this compound is outlined in the diagram below.
Cell Viability Assay (MTT) Protocol
-
Objective: To assess the effect of this compound on the viability of cancer cell lines.
-
Materials: NCI-H1975 and PC-9 cells, DMEM/F-12 medium, fetal bovine serum (FBS), 96-well plates, this compound, MTT reagent, and DMSO.
-
Procedure:
-
Seed cells (5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (0.01 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control.
-
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potent and selective inhibitor of mutant EGFR. Its significant anti-proliferative activity in vitro and tumor growth inhibition in vivo establish it as a promising candidate for the treatment of NSCLC. Future research should focus on comprehensive ADME/Tox profiling, investigation of resistance mechanisms, and the design of Phase I clinical trials to assess its safety and efficacy in human subjects.
DCE_254: An Investigational EZH2 Inhibitor - Current Knowledge on Safety and Handling
Information regarding the safety and handling of DCE_254, a novel inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2), is currently limited due to its status as a preclinical investigational compound. Discovered through in silico screening, this compound has been identified as a potential therapeutic agent, particularly in the context of certain cancers such as lymphoma.
At present, detailed public information typically found in a Material Safety Data Sheet (MSDS), including comprehensive toxicology studies and specific handling protocols, is not available. The existing body of scientific literature primarily focuses on its discovery, mechanism of action, and initial efficacy in laboratory settings.
Summary of Known Quantitative Data
The primary quantitative data available for this compound pertains to its inhibitory activity against its molecular target, EZH2.
| Parameter | Value | Cell Line/Context | Reference |
| IC50 | 10.3 µM - 11 µM | Not specified | [1][2][3][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
It is important to note that a related, more potent EZH2 inhibitor, JQEZ5, has been reported to exhibit low toxicity and favorable pharmacokinetic properties in animal models.[4] However, it is crucial to understand that these findings cannot be directly extrapolated to this compound without specific studies on the compound itself.
Mechanism of Action: EZH2 Inhibition
This compound functions as an inhibitor of EZH2, a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a process integral to cell differentiation and development. In various cancers, the dysregulation of EZH2 activity contributes to tumor growth and proliferation. By inhibiting EZH2, this compound can potentially reactivate the expression of tumor suppressor genes that have been silenced, thereby impeding cancer progression.[4][5][6]
The following diagram illustrates the simplified signaling pathway involving EZH2 and the point of intervention for an inhibitor like this compound.
Figure 1. Simplified schematic of the EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the safety and handling of this compound are not publicly available. The discovery of this compound was reported to be the result of pharmacophore-based virtual screening and subsequent biological assays.[2] This process typically involves computational modeling to identify potential drug candidates from large chemical libraries, followed by in vitro experiments to validate their activity.
A generalized workflow for such a discovery process is outlined below.
Figure 2. A generalized workflow for the discovery of a lead compound like this compound.
Handling and Safety Precautions
Given the lack of a formal MSDS, researchers, scientists, and drug development professionals handling this compound should treat it as a potentially hazardous compound. Standard laboratory safety protocols for handling investigational chemical agents should be strictly followed. These include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including safety glasses, lab coats, and gloves, is mandatory.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: The compound should be stored in a cool, dry, and secure location, away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
As research on this compound progresses, more comprehensive safety and handling information will likely become available. It is imperative for all personnel to stay updated with the latest findings and institutional guidelines when working with this and other investigational compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Promises and Challenges of Toxico-Epigenomics: Environmental Chemicals and Their Impacts on the Epigenome - PMC [pmc.ncbi.nlm.nih.gov]
Homologous Compounds to the EZH2 Inhibitor DCE_254: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the EZH2 inhibitor DCE_254 and its homologous compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Introduction to this compound and EZH2 Inhibition
This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][5][6] this compound was identified through pharmacophore-based virtual screening and has been shown to inhibit the S-adenosyl-L-methionine (SAM)-mediated methyl transfer process.[1][2]
Homologous EZH2 Inhibitors: A Quantitative Overview
A number of homologous compounds to this compound have been developed, many of which are also SAM-competitive inhibitors. These compounds vary in their potency and selectivity. The following table summarizes key quantitative data for this compound and a selection of its homologous EZH2 inhibitors.
| Compound Name | Chemical Scaffold | EZH2 IC50 | Cell Proliferation IC50 | Target Cell Line | Reference |
| This compound | Novel Scaffold | 11 µM | Not explicitly stated for specific cell lines in the provided text, but noted to have "significant anti-proliferation activity against lymphoma cell lines". | Lymphoma cell lines | [1][2] |
| DCE_42 | Novel Scaffold | 23 µM | 24.1 µM (Toledo), 32.8 µM (DB) | Toledo, DB (Diffuse Large B-cell Lymphoma) | [1][7] |
| Tazemetostat (EPZ-6438) | Pyridone-based | 2-38 nM (WT and mutant EZH2) | Not specified in provided text | Non-Hodgkin lymphoma | [6][8] |
| GSK126 | Indole-based | Kiapp = 0.5–3 nM | Not specified in provided text | B-cell lymphomas | [6] |
| UNC1999 | Not specified | 2 nM (EZH2), 45 nM (EZH1) | Not specified in provided text | Diffuse large B-cell lymphoma | [3] |
| CPI-1205 | Indole-based | 0.2 nM - 30 nM (for various derivatives) | 12.2 nM (for a derivative) | KARPAS-422 | [9] |
| ZLD1039 | Monocyclic core | IC50 values calculated from 10 point dose response for wild-type and mutant EZH2. | Not specified in provided text | Breast cancer | [10] |
| SKLB-03176 | 3-acrylamido-2-methyl-N-((2-oxo-1,2-dihydropyridin-3-yl) methyl) benzamide (B126) derivative | Potent covalent inhibitor | No cytotoxicity to normal cells | Not specified | [11] |
| L501-1669 | Putative EZH2 inhibitor | Selectively inhibited proliferation of PBRM1-deficient cells | Selectively inhibited proliferation of PBRM1-deficient cells | PBRM1-deficient cells | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of EZH2 inhibitors like this compound and its homologs.
In Vitro EZH2 Inhibition Assay (Biochemical)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant EZH2 enzyme.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)
-
Histone H3 peptide (substrate)
-
S-Adenosyl-L-methionine (SAM) (cofactor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and MgCl2)
-
SAH detection kit (e.g., Transcreener EPIGEN Methyltransferase Assay or AptaFluor SAH Assay)[13]
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the assay plate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add the PRC2 enzyme complex to all wells except the no-enzyme control.
-
Add the histone H3 peptide substrate to all wells.
-
Initiate the reaction by adding SAM to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 3 hours).[13]
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the SAH detection reagents.
-
Incubate as per the kit's protocol to allow for signal development.
-
Measure the signal (e.g., fluorescence polarization or TR-FRET) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Cell-Based H3K27me3 Quantification Assay
This protocol measures the ability of an EZH2 inhibitor to reduce the levels of H3K27 trimethylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., lymphoma or breast cancer cell lines)
-
Complete cell culture medium
-
Test compound
-
DMSO (vehicle control)
-
RIPA buffer for cell lysis
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imager
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO for a specified period (e.g., 4-7 days).[14]
-
Harvest the cells and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
Cell Proliferation Assay
This protocol determines the effect of an EZH2 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)[14][15]
-
Plate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of the test compound or DMSO to the wells.
-
Incubate the plate for an extended period, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest (e.g., 6-14 days).[14] It is recommended to change the medium with freshly prepared inhibitor every 3-4 days.[14]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving EZH2 and a typical experimental workflow for screening EZH2 inhibitors.
Caption: EZH2 signaling pathway and mechanism of inhibitor action.
Caption: Workflow for discovery and characterization of EZH2 inhibitors.
Conclusion
This compound and its homologous compounds represent a promising class of epigenetic modulators with therapeutic potential in oncology. This technical guide provides a foundational resource for researchers engaged in the study and development of EZH2 inhibitors. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the translation of these findings into novel cancer therapies.
References
- 1. Identification of novel EZH2 inhibitors through pharmacophore-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A targetable antioxidant defense mechanism to EZH2 inhibitors enhances tumor cell vulnerability to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Covalent inhibitors of EZH2: Design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel EZH2 inhibitor induces synthetic lethality and apoptosis in PBRM1-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
An In-depth Technical Guide on the Solubility of Dichloroethane (DCE)
An important note on nomenclature: The identifier "DCE_254" does not correspond to a recognized chemical in publicly available scientific databases. The common chemical abbreviation "DCE" typically refers to either 1,2-dichloroethane (B1671644) or 1,2-dichloroethene. This guide provides solubility data for both of these compounds, which are the most likely subjects of interest.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 1,2-dichloroethane and 1,2-dichloroethene.
1,2-Dichloroethane
1,2-Dichloroethane, also known as ethylene (B1197577) dichloride, is a colorless, oily liquid.[1][2] It is primarily used in the production of vinyl chloride and as a solvent in organic synthesis.[1][2]
Solubility of 1,2-Dichloroethane
1,2-Dichloroethane is slightly soluble in water and has a high affinity for organic solvents.[1][3] Its limited water solubility is due to its non-polar hydrocarbon structure.[3]
Table 1: Quantitative Solubility of 1,2-Dichloroethane in Water
| Temperature (°C) | Solubility (g / 100 g of water) |
| 0 | 0.92 |
| 20 | 0.81 |
| 25 | 0.865 |
| 50 | 1.06 |
| 100 | 2.22 |
Data sourced from Chemical Entities of Biological Interest (ChEBI) and other chemical property databases.[4]
Table 2: Qualitative Solubility of 1,2-Dichloroethane in Organic Solvents
| Solvent | Solubility |
| Acetone | Soluble |
| Benzene | Soluble |
| Diethyl ether | Miscible |
| Ethanol | Soluble |
This compound is readily soluble in a variety of common organic solvents.[3][4]
1,2-Dichloroethene
1,2-Dichloroethene (1,2-DCE) is a colorless liquid that exists as two geometric isomers: cis-1,2-dichloroethene and trans-1,2-dichloroethene.[5] It is often used as a mixture of these two isomers and finds application as a degreasing solvent.[5]
Solubility of 1,2-Dichloroethene
Both isomers of 1,2-dichloroethene have modest solubility in water and are soluble in most organic solvents.[5][6]
Table 3: Quantitative Solubility of 1,2-Dichloroethene Isomers in Water
| Isomer | Temperature (°C) | Solubility (mg/L) |
| cis-1,2-dichloroethene | 25 | 6,410 |
| trans-1,2-dichloroethene | 25 | 4,520 |
Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR).[6]
Table 4: Qualitative Solubility of 1,2-Dichloroethene in Organic Solvents
| Solvent | Solubility |
| Acetone | Soluble |
| Benzene | Soluble |
| Ether | Soluble |
| Alcohol | Soluble |
Both cis- and trans-1,2-dichloroethene are soluble in most common organic solvents.[6]
Experimental Protocols
A detailed, specific experimental protocol for the generation of the above-cited data is not publicly available. However, a generalized and widely accepted method for determining the solubility of volatile organic compounds is the shake-flask method.
Generalized Shake-Flask Method for Solubility Determination
This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of a solute in a solvent at a controlled temperature.
Materials:
-
Test compound (e.g., 1,2-dichloroethane)
-
Solvent (e.g., deionized water)
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector)
Procedure:
-
Preparation: An excess amount of the test compound is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Equilibration: The vials are placed in a thermostatically controlled shaker or rotator. The mixture is agitated for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound. The temperature should be maintained at the desired value for the solubility measurement.
-
Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of the undissolved portion. To ensure complete separation of the solid or liquid phase from the saturated solution, the samples are centrifuged at a high speed.
-
Sample Extraction: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe.
-
Filtration: The extracted sample is immediately filtered through a chemically inert syringe filter to remove any remaining undissolved micro-particles.
-
Quantification: The concentration of the compound in the filtrate is then determined using a suitable and validated analytical method, such as Gas Chromatography (GC). A calibration curve prepared with standard solutions of the compound is used for accurate quantification.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/L) or as a weight percentage (e.g., g/100g ) at the specified temperature.
Visualizations
As 1,2-dichloroethane and 1,2-dichloroethene are simple halogenated hydrocarbons, they are not associated with specific biological signaling pathways. The following diagram illustrates the generalized experimental workflow for determining solubility.
Caption: Generalized workflow for determining equilibrium solubility.
References
theoretical properties of DCE_254
An in-depth analysis of scientific and chemical databases has been conducted to provide a comprehensive technical guide on the theoretical properties of DCE_254 . However, extensive searches have not yielded any publicly available information corresponding to a specific molecule or compound with this designation.
The term "DCE" is commonly used as an abbreviation for dichloroethene or dichloroethane, which are chlorinated hydrocarbons. There are several isomers of these compounds, such as 1,1-dichloroethene, cis-1,2-dichloroethene, and trans-1,2-dichloroethene. However, the numeric suffix "_254" does not correspond to the molecular weight or any standard nomenclature for these common compounds. For instance, the molecular weight of dichlorobenzene isomers is approximately 147.0 g/mol , while dichloronaphthalene isomers have a molecular weight of about 197.06 g/mol .
Further investigation into other potential interpretations of "this compound" has also been inconclusive. In the context of drug development and medical research, "DCE" can refer to "Discrete Choice Experiment," a method for assessing patient preferences, or "Dynamic Contrast-Enhanced" imaging in radiology. Additionally, searches for drug candidates with the numerical identifier "254" have not been linked to a compound with the "DCE" acronym. For example, while Doxycycline has a DrugBank accession number of DB00254, it is not referred to as "DCE." Similarly, regulatory documents such as FDA's CVM GFI #254 and clinical trial data mentioning "254" patients do not refer to a specific chemical entity that could be the subject of this guide.
Given the absence of "this compound" in the public scientific literature and chemical databases, it is plausible that this designation refers to a proprietary compound under development, a hypothetical molecule for theoretical study, or an internal code not intended for public disclosure.
Without a definitive identification of the molecular structure and nature of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further clarification on the chemical identity of this compound would be necessary to proceed with a detailed scientific report.
DCE_254: A Technical Guide to a Novel EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCE_254 is a novel, non-S-adenosyl-L-methionine (SAM) competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Identified through advanced pharmacophore-based virtual screening, this compound demonstrates significant potential as a chemical probe for studying the biological roles of EZH2 and as a lead compound for the development of therapeutics targeting cancers with dysregulated EZH2 activity, such as certain lymphomas. This document provides a comprehensive technical overview of the background, discovery, and preclinical characterization of this compound, including detailed experimental methodologies and an exploration of the relevant signaling pathways.
Background and History
The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. EZH2 catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphomas, by promoting the silencing of tumor suppressor genes.[1] This has established EZH2 as a compelling therapeutic target.
The discovery of this compound was driven by the need for structurally diverse EZH2 inhibitors that do not mimic the cofactor S-adenosyl-L-methionine (SAM). The development of such compounds is crucial for exploring different binding modalities and overcoming potential resistance mechanisms. This compound emerged from an in silico screening campaign designed to identify novel scaffolds for EZH2 inhibition.[2]
Discovery and Preclinical Characterization
This compound was identified through a sophisticated computational drug design strategy. A pharmacophore model was generated based on the structures of known EZH2 inhibitors. This model was then used to virtually screen compound libraries, leading to the identification of this compound as a promising hit.[2] Subsequent in vitro validation confirmed its activity against EZH2 and its anti-proliferative effects in cancer cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (EZH2) | 11 µM | In vitro enzymatic assay | [2] |
| IC50 (SAM-mediated methyl transfer) | 10.3 µM | In vitro enzymatic assay | |
| Anti-proliferative Activity | Demonstrated | Lymphoma cell lines | [2] |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the discovery and validation of this compound. These protocols are based on standard practices in the field of EZH2 inhibitor development.
Pharmacophore-Based Virtual Screening
The identification of this compound was initiated with a ligand-based pharmacophore modeling and virtual screening workflow.
-
Pharmacophore Model Generation: A 3D pharmacophore model was constructed based on a set of known, potent EZH2 inhibitors. The model defined the essential chemical features and their spatial arrangement required for binding to the EZH2 active site.
-
Database Screening: Large chemical databases were screened in silico against the generated pharmacophore model to identify compounds that matched the defined features.
-
Molecular Docking and Scoring: The hits from the pharmacophore screening were then subjected to molecular docking simulations into the EZH2 catalytic pocket to predict their binding poses and affinities. Compounds were ranked based on their docking scores and visual inspection of the binding interactions.
-
Hit Selection: A final set of candidate compounds, including the scaffold of this compound, was selected for experimental validation based on favorable docking scores, predicted interactions with key residues, and structural novelty.
In Vitro EZH2 Inhibition Assay
The inhibitory activity of this compound against EZH2 was quantified using an in vitro enzymatic assay. A common method for this is a radiometric or fluorescence-based assay.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the PRC2 complex (containing EZH2), a histone H3 peptide substrate, and the methyl donor, S-adenosyl-L-[methyl-³H]methionine (for radiometric assays) or unlabeled SAM (for fluorescence-based assays).
-
Compound Incubation: this compound, at varying concentrations, is pre-incubated with the PRC2 complex to allow for binding.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the histone H3 substrate. The reaction is allowed to proceed for a defined period at an optimal temperature and is then terminated, often by the addition of a stop buffer.
-
Detection:
-
Radiometric Assay: The radiolabeled, methylated histone H3 peptide is captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.
-
Fluorescence-Based Assay: The production of S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, is detected using a coupled enzyme system that generates a fluorescent signal.[3]
-
-
Data Analysis: The percentage of EZH2 inhibition is calculated for each concentration of this compound relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
The anti-proliferative effects of this compound were assessed in lymphoma cell lines. A common method for this is the MTT or CellTiter-Glo® assay.
-
Cell Seeding: Lymphoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of 3 to 7 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells, leading to the generation of a luminescent signal that is proportional to the amount of ATP present, an indicator of cell viability.[4]
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell growth) can be calculated from the dose-response curves.
Western Blot for H3K27me3
To confirm the on-target effect of this compound within cells, Western blotting is used to measure the levels of the H3K27me3 mark.
-
Cell Treatment and Lysis: Lymphoma cells are treated with this compound for a specified time. Following treatment, cells are harvested, and histones are extracted using an acid extraction protocol or a commercial kit.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 is used as a loading control. Following incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified, and the level of H3K27me3 is normalized to the total histone H3 level to determine the extent of inhibition.
Mandatory Visualizations
EZH2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of EZH2 within the PRC2 complex, leading to gene silencing, and the point of inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for DCE_254, a Novel Kinase X (KX) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following experimental protocols and data for "DCE_254" are provided as a representative example. As of the date of this document, "this compound" does not correspond to a known publicly disclosed molecule. The target, "Kinase X (KX)," and the associated signaling pathway are hypothetical for illustrative purposes.
Introduction
This compound is a potent and selective small molecule inhibitor of Kinase X (KX), a serine/threonine kinase implicated in the proliferation of various cancer cell lines. Overexpression and constitutive activation of KX are observed in several tumor types, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's biological activity.
Data Summary
The following tables summarize the quantitative data from key experiments designed to characterize the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / Enzyme | Endpoint | This compound Value |
| Biochemical Assay | Recombinant Human KX | IC₅₀ | 15.2 nM |
| Cell Proliferation | Cancer Cell Line A | GI₅₀ | 150 nM |
| Cell Proliferation | Cancer Cell Line B | GI₅₀ | 320 nM |
| Target Engagement | Cancer Cell Line A | EC₅₀ | 75 nM |
Table 2: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1540 ± 210 | 0% |
| This compound | 10 | 830 ± 150 | 46% |
| This compound | 30 | 415 ± 98 | 73% |
Experimental Protocols
KX Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human KX.
Materials:
-
Recombinant Human KX enzyme
-
ATP, 10 mM stock
-
Peptide substrate, 1 mg/mL stock
-
This compound, 10 mM stock in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the KX enzyme and peptide substrate in Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP in Assay Buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of this compound in cancer cell lines.
Materials:
-
Cancer Cell Lines A and B
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, 10 mM stock in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom white plates
Procedure:
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI₅₀ value using a non-linear regression curve fit.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Cancer Cell Line A
-
Matrigel
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers
Procedure:
-
Subcutaneously implant 5 x 10⁶ Cancer Cell Line A cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Prepare this compound in the vehicle formulation at the desired concentrations.
-
Administer this compound or vehicle control orally once daily.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health.
-
At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for further analysis.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of Kinase X (KX) and the inhibitory action of this compound.
Experimental Workflow
Caption: High-level workflow for the preclinical evaluation of this compound.
Application Notes and Protocols for DCE_254 (2,4-Dichlorobenzyl Thiocyanate) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCE_254, scientifically known as 2,4-Dichlorobenzyl Thiocyanate (B1210189) (DCBT), is a potent antimitotic agent that disrupts microtubule dynamics, a critical process for cell division. Its mechanism of action involves the alkylation of sulfhydryl groups on β-tubulin, a key component of microtubules.[1] This covalent modification inhibits the polymerization of tubulin into microtubules, leading to the disorganization of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis. These characteristics make this compound a valuable tool for cancer research and drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting.
Mechanism of Action
This compound acts as a microtubule-destabilizing agent. Its primary cellular target is β-tubulin. The thiocyanate moiety of this compound reacts with the sulfhydryl groups of cysteine residues on β-tubulin, forming a covalent bond.[1] This alkylation prevents the proper folding and assembly of tubulin heterodimers into microtubules. The disruption of microtubule polymerization leads to a cascade of cellular events, including:
-
Inhibition of mitotic spindle formation: Microtubules are the primary components of the mitotic spindle, which is essential for chromosome segregation during mitosis. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.
-
Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a cellular surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle. The presence of unattached chromosomes due to a disrupted spindle leads to a prolonged activation of the SAC.
-
G2/M Phase Arrest: Sustained activation of the SAC prevents cells from progressing from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: If the mitotic arrest is prolonged and the cell cannot resolve the spindle defect, it will trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on various cancer cell lines. It is important to note that the optimal concentration and incubation time can vary significantly between cell lines and experimental conditions. Therefore, it is highly recommended to perform a dose-response and time-course experiment for each new cell line.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HeLa | Cervical Cancer | ~1-10 | 48 | MTT Assay |
| MCF-7 | Breast Cancer | ~5-20 | 48 | MTT Assay |
| A549 | Lung Cancer | ~2-15 | 48 | MTT Assay |
| HT-29 | Colon Cancer | ~10-50 | 48 | MTT Assay |
Table 1: Representative IC50 values of this compound in various cancer cell lines. These values are approximate and should be determined empirically for specific experimental conditions.
| Parameter | Concentration Range | Incubation Time | Effect |
| Inhibition of Tubulin Polymerization (in vitro) | 1 - 50 µM | 15 - 60 min | Dose-dependent inhibition of microtubule assembly. |
| Mitotic Arrest (e.g., in HeLa cells) | 100 nM - 10 µM | 16 - 24 h | Accumulation of cells in the G2/M phase. |
| Induction of Apoptosis | > IC50 concentration | 24 - 72 h | Increased percentage of apoptotic cells. |
Table 2: Recommended concentration ranges and incubation times for key cellular effects of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48 hours (or a desired time point) at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Workflow for IC50 determination using MTT assay.
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol details the procedure to analyze the cell cycle distribution of cells treated with this compound to quantify the percentage of cells arrested in the G2/M phase.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Trypsin-EDTA
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for 16-24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use Trypsin-EDTA to detach them.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the G2/M population indicates mitotic arrest.
-
Workflow for mitotic arrest analysis by flow cytometry.
Protocol 3: In Vitro Tubulin Polymerization Assay
This protocol describes a cell-free assay to directly measure the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
GTP solution (100 mM)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a working solution of GTP (10 mM) in polymerization buffer.
-
Prepare serial dilutions of this compound in polymerization buffer.
-
-
Assay Setup:
-
On ice, prepare the reaction mixture containing tubulin and GTP (final concentration 1 mM).
-
Add the this compound dilutions or vehicle control to the wells of a pre-chilled 96-well plate.
-
To initiate the polymerization reaction, add the tubulin/GTP mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound.
-
Compare the polymerization curves of the treated samples to the vehicle control to determine the inhibitory effect of this compound. The rate and extent of polymerization will be reduced in the presence of the inhibitor.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal in MTT assay | Low cell number; Insufficient incubation time with MTT; Incomplete formazan solubilization. | Optimize cell seeding density; Increase MTT incubation time; Ensure complete dissolution of formazan crystals. |
| High background in MTT assay | Contamination; Phenol (B47542) red in the medium. | Check for contamination; Use phenol red-free medium for the assay. |
| No clear G2/M peak in flow cytometry | Incorrect this compound concentration or incubation time; Cell line is resistant. | Perform a dose-response and time-course experiment; Use a sensitive cell line. |
| No inhibition in tubulin polymerization assay | Inactive tubulin; Incorrect buffer composition; Inactive this compound. | Use freshly reconstituted, high-quality tubulin; Verify buffer pH and components; Use a fresh stock of this compound. |
Conclusion
This compound (2,4-Dichlorobenzyl Thiocyanate) is a valuable research tool for studying microtubule dynamics and their role in cell division and cancer. The protocols provided here offer a starting point for utilizing this compound in cell culture experiments. It is crucial to empirically determine the optimal experimental conditions for each specific cell line and research question. Careful execution of these protocols will enable researchers to effectively investigate the cellular effects of this potent antimitotic agent.
References
Application Notes and Protocols for DCE_254: In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCE_254 is a novel, potent, and selective small molecule inhibitor of the pro-oncogenic protein Tyr-Kinase-X (TK-X). Overexpression of TK-X is a key driver in various aggressive solid tumors, leading to uncontrolled cell proliferation and survival through the PI3K/Akt signaling pathway. This compound is under investigation as a monotherapy and in combination with other anti-cancer agents to improve therapeutic outcomes in preclinical cancer models. These application notes provide an overview of the in vivo applications of this compound and detailed protocols for its use in preclinical research.
Application Notes
Anti-Tumor Efficacy in a Xenograft Model of Human Pancreatic Cancer
This compound has demonstrated significant anti-tumor activity in a subcutaneous xenograft model using the human pancreatic cancer cell line PANC-1. Mice bearing established tumors were treated with this compound, resulting in a dose-dependent inhibition of tumor growth.
Quantitative Summary of In Vivo Efficacy:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, PO | 1502 ± 185 | - |
| This compound | 10 | Daily, PO | 976 ± 112 | 35 |
| This compound | 25 | Daily, PO | 541 ± 98 | 64 |
| This compound | 50 | Daily, PO | 285 ± 76 | 81 |
Synergistic Anti-Tumor Effect with Anti-PD-1 Immunotherapy
In a syngeneic mouse colon cancer model (CT26), the combination of this compound with an anti-PD-1 antibody resulted in a synergistic anti-tumor effect. This suggests that this compound may enhance the efficacy of immune checkpoint inhibitors.
Quantitative Summary of Combination Therapy:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 1850 ± 210 | - |
| Anti-PD-1 | 10 | Twice weekly, IP | 1332 ± 155 | 28 |
| This compound | 25 | Daily, PO | 1018 ± 130 | 45 |
| This compound + Anti-PD-1 | 25 (this compound) + 10 (Anti-PD-1) | As above | 352 ± 88 | 81 |
Preliminary Pharmacokinetic Profile in Mice
A preliminary pharmacokinetic study was conducted in healthy BALB/c mice following a single oral dose of 25 mg/kg this compound.
Pharmacokinetic Parameters:
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2 |
| AUC (0-t) (ng·h/mL) | 7500 |
| Half-life (t½) (h) | 6.5 |
| Bioavailability (%) | 45 |
Summary of In Vivo Toxicology
A 14-day repeat-dose toxicology study was performed in Sprague-Dawley rats to assess the safety profile of this compound.
Key Toxicology Findings:
| Parameter | Dose (mg/kg/day) | Observation |
| Maximum Tolerated Dose (MTD) | 75 | No significant adverse effects observed. |
| Clinical Observations | ≥ 100 | Mild, transient weight loss observed in the first week. |
| Hematology | ≥ 100 | Reversible, mild decrease in neutrophil counts. |
| Serum Chemistry | ≥ 100 | No significant changes in liver or kidney function markers. |
| Histopathology | ≥ 100 | No treatment-related histopathological findings in major organs. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Subcutaneous Xenograft Mouse Model
Objective: To assess the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
PANC-1 human pancreatic cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
-
Oral gavage needles
Methodology:
-
Cell Preparation: Culture PANC-1 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Dosing: Prepare this compound in the vehicle solution at the desired concentrations. Administer this compound or vehicle control orally once daily via gavage.
-
Data Collection: Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: In Vivo Toxicology Assessment (14-Day Repeat Dose)
Objective: To evaluate the preliminary safety and tolerability of this compound in rats.
Materials:
-
Male and female Sprague-Dawley rats (6-8 weeks old)
-
This compound
-
Vehicle solution
-
Standard laboratory animal diet and water
-
Equipment for blood collection and clinical chemistry analysis
Methodology:
-
Acclimatization: Acclimatize rats to the laboratory conditions for at least 7 days.
-
Group Assignment: Randomly assign rats to treatment groups (e.g., vehicle control, low-dose, mid-dose, high-dose this compound), with equal numbers of males and females per group (n=5/sex/group).
-
Dosing: Administer this compound or vehicle control orally once daily for 14 consecutive days.
-
Clinical Observations: Perform daily clinical observations for signs of toxicity, including changes in appearance, behavior, and activity.
-
Body Weight and Food Consumption: Record body weights twice weekly and food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at the end of the study (Day 15) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination.
Visualizations
Caption: Hypothetical signaling pathway of TK-X and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo xenograft efficacy study.
Application Notes and Protocols: Dye-CE_254 NHS Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-CE_254 NHS Ester is a high-performance, amine-reactive fluorescent dye designed for the stable covalent labeling of proteins and other biomolecules. This reagent enables researchers to attach a bright and photostable fluorophore to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on target proteins, facilitating a wide range of applications from fluorescence microscopy to quantitative proteomics. The N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines under mild conditions to form a stable amide bond.[1][2][3] This document provides detailed protocols for protein labeling and purification, along with key quantitative parameters to consider for successful conjugation.
Chemical Properties and Specifications
The performance of a labeling experiment is critically dependent on the physicochemical properties of the dye and the protein of interest. Below is a summary of the key characteristics of Dye-CE_254 NHS Ester.
| Property | Value |
| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester |
| Target Moiety | Primary Amines (-NH2) |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molecular Weight | ~650 g/mol |
| Solubility | DMSO, DMF |
| Storage Conditions | -20°C to -80°C, desiccated and protected from light[1] |
Applications
The covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development.[2][4] Dye-CE_254 is suitable for a variety of applications, including:
-
Immunofluorescence and Immunohistochemistry (IHC): Preparation of fluorescently labeled antibodies for imaging protein localization in cells and tissues.[2]
-
Flow Cytometry: Labeling of cell surface proteins for quantitative analysis of cell populations.
-
Fluorescence-Activated Cell Sorting (FACS): Isolation of specific cell types based on fluorescent signals.
-
Protein-Protein Interaction Studies: Use in techniques such as Förster Resonance Energy Transfer (FRET) to study molecular interactions.[5]
-
Quantitative Proteomics: As a tool for relative and absolute quantification of proteins in complex mixtures.[6][7]
-
Drug Development: In the development of antibody-drug conjugates (ADCs) and for tracking the biodistribution of therapeutic proteins.[4]
Experimental Workflow for Protein Labeling
The overall workflow for labeling a protein with Dye-CE_254 NHS Ester involves preparation of the protein and dye, the labeling reaction, and purification of the conjugate.
Workflow for Protein Labeling with Dye-CE_254 NHS Ester.
Detailed Protocols
Protocol 1: Preparation of Reagents
1.1 Protein Preparation:
-
The protein solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer. Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts are not compatible as they will compete with the protein for reaction with the NHS ester.
-
If the protein is in an incompatible buffer, it should be dialyzed against a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
The protein concentration should ideally be 1-5 mg/mL for optimal labeling efficiency.[3]
1.2 Dye-CE_254 NHS Ester Stock Solution Preparation:
-
Allow the vial of Dye-CE_254 NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL.[1]
-
The dye solution should be used immediately, as the NHS ester is susceptible to hydrolysis.
Protocol 2: Protein Labeling Reaction
-
Adjust the pH of the protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[1]
-
Add the calculated amount of Dye-CE_254 NHS Ester stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point of 10-20 fold molar excess of dye is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]
Protocol 3: Purification of the Labeled Protein
It is crucial to remove any unreacted dye after the labeling reaction. Size exclusion chromatography is a common and effective method.
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate the column with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein.
Protocol 4: Characterization of the Labeled Protein
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, should be determined.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (488 nm).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (Adye max × C.F.)] / εprotein
-
A280: Absorbance at 280 nm
-
Adye max: Absorbance at the dye's maximum wavelength
-
C.F.: Correction factor (A280 of the dye / Adye max)
-
εprotein: Molar extinction coefficient of the protein at 280 nm
-
-
Calculate the dye concentration: Dye Concentration (M) = Adye max / εdye
-
εdye: Molar extinction coefficient of the dye at its maximum wavelength
-
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
Quantitative Parameters for Labeling Optimization
The efficiency and outcome of a protein labeling reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[3] |
| pH of Labeling Reaction | 8.0 - 8.5 | NHS esters react efficiently with unprotonated primary amines. |
| Molar Ratio (Dye:Protein) | 5:1 to 25:1 | This needs to be optimized for each protein to achieve the desired DOL. |
| Reaction Time | 1 - 2 hours | Longer incubation times may not significantly increase labeling and can lead to protein degradation. |
| Reaction Temperature | Room Temperature (20-25°C) | Lower temperatures can be used but may require longer reaction times. |
Signaling Pathway Diagram (Example Application)
Fluorescently labeled antibodies are frequently used to visualize components of signaling pathways. The diagram below illustrates a simplified generic signaling cascade that could be studied using an antibody labeled with Dye-CE_254.
Generic Signaling Pathway Visualization.
Storage and Handling
-
Dye-CE_254 NHS Ester (solid): Store at -20°C to -80°C, protected from light and moisture.[1]
-
Dye Stock Solution (in DMSO/DMF): Use immediately. If short-term storage is necessary, aliquot and store at -20°C to -80°C, but be aware that the reactivity of the NHS ester will decrease over time due to hydrolysis.
-
Labeled Protein Conjugate: Store at 4°C for short-term use or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[8] The addition of a stabilizing protein like BSA and a bacteriostatic agent like sodium azide (B81097) may be considered for long-term storage, depending on the downstream application.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | - Inefficient labeling reaction. - Presence of competing amines in the buffer. - Low protein concentration. - Hydrolyzed dye. | - Optimize dye:protein molar ratio. - Ensure the buffer is amine-free. - Increase protein concentration. - Use freshly prepared dye solution. |
| Protein Precipitation | - High concentration of organic solvent from the dye stock. - Protein instability at the reaction pH. | - Add the dye solution slowly while mixing. - Ensure the final concentration of organic solvent is low (<10%). - Perform the reaction at a lower temperature (4°C). |
| High Background Staining | - Incomplete removal of free dye. | - Improve the purification step (e.g., use a longer column or a different resin). |
| Loss of Protein Activity | - Labeling of critical amine residues in the active site or binding interface. | - Reduce the dye:protein molar ratio to decrease the DOL. - Consider alternative labeling chemistries that target other functional groups (e.g., thiols). |
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Quantitative chemical proteomics for identifying candidate drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein labeling protocol [abberior.rocks]
Application Notes and Protocols for the Analytical Detection of Dichloroethene (DCE)
A Note on "DCE_254": The term "this compound" is not a standard chemical identifier. It is interpreted here as the analytical detection of Dichloroethene (DCE) isomers, common environmental and industrial compounds, using methods that may involve ultraviolet (UV) detection at the 254 nm wavelength. This document focuses on the prevalent and regulated isomers: 1,1-dichloroethene, cis-1,2-dichloroethene, and trans-1,2-dichloroethene.
Introduction
Dichloroethene (DCE) encompasses several isomers, with 1,1-DCE and 1,2-DCE (in cis- and trans- forms) being of significant interest due to their use as industrial solvents and intermediates in chemical synthesis.[1] They are also common environmental contaminants found in air, water, and soil, often as degradation products of other chlorinated solvents like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE).[2][3] Due to their potential health risks, including hepatotoxicity and neurotoxicity, sensitive and reliable analytical methods are crucial for monitoring their presence in various matrices.[1]
This document provides an overview of the primary analytical methods for DCE detection and quantification, with detailed protocols for researchers and drug development professionals who may encounter these compounds as impurities, metabolites, or environmental contaminants.
Analytical Methodologies Overview
The most common and robust methods for DCE analysis are chromatographic, leveraging the volatile nature of these compounds.
-
Gas Chromatography (GC): This is the most widely used technique for DCE analysis. Coupled with various detectors, GC offers high sensitivity and selectivity.
-
GC-Mass Spectrometry (GC-MS): Provides definitive identification and quantification. It is the gold standard for confirmation.[4][5]
-
GC with Electron Capture Detection (GC-ECD): Offers excellent sensitivity for halogenated compounds like DCE.
-
GC with Flame Ionization Detection (GC-FID): A universal detector suitable for higher concentrations.[6]
-
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds like DCE, HPLC can be employed, particularly when analyzing less volatile matrices or when pre-concentration techniques are not available. UV detection is a possibility, though DCE isomers have weak chromophores. Derivatization may be required to enhance UV absorbance for sensitive detection.[7][8]
Sample Preparation: For trace analysis, especially in water and solid samples, a pre-concentration step is typically required. The most common technique is Purge-and-Trap , where volatile compounds are purged from the sample with an inert gas and trapped on an adsorbent material before being thermally desorbed into the GC system.[9][2] Headspace analysis is another common technique for volatile organic compounds (VOCs).[10][11]
Quantitative Data Summary
The performance of analytical methods can vary based on the matrix, instrumentation, and specific protocol. The following tables summarize typical performance data for the analysis of DCE isomers.
Table 1: Gas Chromatography (GC) Based Methods for DCE Analysis
| Method | Matrix | Analyte(s) | Typical Limit of Detection (LOD) / Method Detection Limit (MDL) | Linear Range | Reference |
| Purge-and-Trap GC-MS (EPA 8260) | Water, Soil | 1,1-DCE, 1,2-DCE | 0.17 µg/L (Water) | 0.5 - 200 µg/L | [2][4] |
| Purge-and-Trap GC-MS (EPA 524.2) | Drinking Water | 1,1-DCE, 1,2-DCE | 0.02 - 0.06 µg/L | Not Specified | [12] |
| Purge-and-Trap GC-ECD | Water | 1,1-DCE, 1,2-DCE | ~0.2 µg/L | Not Specified | [9] |
| Headspace GC-MS | Urine | TCE, PCE (similar VOCs) | 0.005 µg/L | Four orders of magnitude | [11] |
| Thermal Desorption GC-MS | Workplace Air | 1,2-DCE | LOQ: 0.009 mg/m³ | 0.009 - 10 mg/m³ | [13][14] |
Table 2: High-Performance Liquid Chromatography (HPLC) Data for Relevant Compounds
| Method | Matrix | Analyte(s) | Wavelength | Limit of Detection (LOD) | Reference |
| HPLC-UV | Water | 1,2-Dichloroethane (B1671644) | 230-250 nm | Not specified (absorbance data available) | [7] |
| HPLC-UV | Acetonitrile:Water | Derivatized CEES | 254 nm | Not specified | [8] |
Note: Direct HPLC-UV analysis of DCE is not standard practice due to low sensitivity. Data for the similar compound 1,2-dichloroethane is provided for reference. Derivatization can make the method more viable.
Experimental Protocols
Protocol 1: Analysis of DCE in Water by Purge-and-Trap GC-MS (Based on EPA Method 8260)
This protocol is suitable for the determination of volatile organic compounds, including DCE isomers, in water and solid waste matrices.[4][15]
1. Sample Preparation (Purge-and-Trap): a. Use a commercial purge-and-trap system. b. For a standard 5 mL water sample, add appropriate internal standards and surrogates. c. Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature. d. The purged volatiles are trapped on a suitable sorbent trap (e.g., Tenax/silica gel/charcoal). e. After purging, dry the trap by passing inert gas through it for a few minutes.
2. Thermal Desorption and GC-MS Analysis: a. Rapidly heat the trap (e.g., to 245°C) and backflush with helium to desorb the trapped compounds onto the GC column. b. GC Conditions:
- Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 (or equivalent).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial temperature: 35°C, hold for 5 minutes.
- Ramp 1: 4°C/min to 100°C.
- Ramp 2: 30°C/min to 220°C, hold for 2 minutes. c. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full Scan (e.g., m/z 35-300) for identification and quantification.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis: a. Identify DCE isomers based on their retention times and mass spectra. b. Quantify using the internal standard method by comparing the response of characteristic ions of the analyte to the response of the internal standard.
Protocol 2: Analysis of DCE in Workplace Air by Thermal Desorption GC-MS
This method is for determining the average concentration of 1,2-DCE over a sampling period in workplace air.[13][14]
1. Sample Collection: a. Use a calibrated personal sampling pump to draw a known volume of air (e.g., 1.2 L at 20 mL/min) through a stainless steel adsorption tube packed with Chromosorb 106. b. After sampling, seal the tubes with Swagelok caps (B75204) for transport and storage.
2. Thermal Desorption and GC-MS Analysis: a. Place the adsorption tube in a thermal desorber unit connected to the GC-MS. b. Heat the tube (e.g., to 170°C) to desorb the trapped 1,2-DCE into the GC inlet. c. GC-MS Conditions:
- Column: Capillary column suitable for VOC analysis (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium.
- Oven Program: A temperature program that effectively separates 1,2-DCE from other potential interferences.
- MS Conditions: Use Electron Ionization (EI) and operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, targeting characteristic ions of 1,2-DCE.
3. Calibration and Quantification: a. Prepare calibration standards by spiking known amounts of a 1,2-DCE solution onto clean adsorption tubes. b. Analyze the standards under the same conditions as the samples. c. Create a calibration curve and calculate the concentration of 1,2-DCE in the air sample based on the sampled air volume.
Visualizations: Workflows and Pathways
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of DCE in an environmental sample using Purge-and-Trap GC-MS.
Caption: General workflow for Purge-and-Trap GC-MS analysis of DCE.
Toxicity Pathway
DCE compounds, particularly 1,2-dichloroethane (often abbreviated as DCE or EDC), are known to cause toxicity through metabolic activation. The following diagram outlines a simplified toxicity pathway.
References
- 1. Molecular mechanisms of 1,2-dichloroethane-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 1,2-Dichloroethane for HPLC, 99.8 107-06-2 [sigmaaldrich.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 10. epa.gov [epa.gov]
- 11. Determination of dichloromethane, trichloroethylene and perchloroethylene in urine samples by headspace solid phase microextraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page 3: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 1,2–Dichloroethane - Canada.ca [canada.ca]
- 13. series.publisso.de [series.publisso.de]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. epa.gov [epa.gov]
Application Notes and Protocols for DCE_254
For Research Use Only (RUO). Not for use in diagnostic procedures.
I. Introduction
DCE_254 is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for determining the appropriate dosage of this compound in preclinical animal models, specifically focusing on maximum tolerated dose (MTD) and efficacy studies in xenograft models.
II. Mechanism of Action
This compound exerts its anti-tumor activity by binding to the ATP-binding pocket of phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of PIP2 to PIP3. This inhibition leads to the downstream deactivation of Akt and mTOR, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.
Application Note & Protocol: Preparation of DCE_254 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCE_254 is a novel small molecule inhibitor with significant potential in targeted therapeutic research. The accuracy and reproducibility of in vitro and in vivo studies heavily rely on the precise and consistent preparation of the compound's stock solution. Improper handling, dissolution, or storage can lead to issues such as compound precipitation, degradation, or inaccurate concentration, ultimately compromising experimental outcomes.[1][2]
This document provides a comprehensive protocol for the preparation, handling, and storage of this compound stock solutions. Adherence to this protocol will help ensure the stability and integrity of the compound for reliable experimental results.
This compound Properties
To facilitate accurate stock solution preparation, the fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 489.9 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥99% |
Solubility Data
The solubility of this compound was determined in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2]
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 98 mg/mL (~200 mM) | Recommended for primary stock solution |
| Ethanol | ~10 mg/mL (~20.4 mM) | Limited solubility; may require warming |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.2 mM) | Prone to precipitation in aqueous buffers[1] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution, a common concentration for screening and cell-based assays.[1]
4.1 Materials and Equipment
-
This compound powder (in vial)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Calibrated analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Calibrated micropipettes and sterile, low-retention tips
-
Sterile, amber-colored microcentrifuge tubes (for aliquots)
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves
4.2 Procedure
-
Preparation: Before opening, allow the this compound vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.[2] Briefly centrifuge the vial to ensure all powder is collected at the bottom.[3]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.90 mg of this compound powder into the tube.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 489.9 g/mol = 4.899 mg
-
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.[2]
-
Mixing: Cap the tube securely and vortex the solution for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber-colored microcentrifuge tubes.[3]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM in DMSO), preparation date, and your initials.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[3] For short-term storage (up to one month), -20°C is acceptable.[3]
Caption: Workflow for the preparation of this compound stock solution.
Guidelines for Use
5.1 Preparing Working Solutions
Precipitation is a common issue when diluting a DMSO stock into aqueous media.[1] To minimize this, it is best to make intermediate serial dilutions in DMSO before adding the final diluted sample to your buffer or cell culture medium.[2]
-
Vehicle Control: Always include a vehicle control in your experiments, containing the same final concentration of DMSO as your test samples, to account for any solvent-induced effects.[1]
-
Final DMSO Concentration: The final concentration of DMSO in cell-based assays should generally be kept below 0.5% to avoid cytotoxicity.[1][3]
5.2 Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Hypothetical Signaling Pathway
This compound is hypothesized to be an inhibitor of the hypothetical "Kinase C" in the MAPK signaling cascade. By blocking Kinase C phosphorylation, this compound prevents the downstream activation of a key transcription factor, thereby modulating gene expression related to cell proliferation.
Caption: Hypothesized signaling pathway inhibited by this compound.
References
Application Notes and Protocols for DCE_254 in High-Throughput Screening
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Extensive research has revealed no publicly available information for a compound specifically designated as "DCE_254" in the context of high-throughput screening or other biological research. It is possible that "this compound" is an internal compound identifier, a code name not yet disclosed in scientific literature, or a potential typographical error.
This document, therefore, provides information on related concepts that may be relevant if "this compound" is an abbreviation or a misnomer for a known compound or methodology. The content below is based on publicly accessible scientific data.
Section 1: Potential Interpretations of "DCE" in a Research Context
Given the query, "DCE" might refer to:
-
A specific chemical compound: Often, molecules are given short-hand identifiers in research settings. One possibility, based on similar acronyms, is 2,4-dichlorobenzyl thiocyanate (B1210189) (DCBT) . This compound is a known antimitotic agent that functions by alkylating sulfhydryl groups on β-tubulin, leading to the disruption of microtubule polymerization and mitotic arrest.[1]
-
A research methodology: "DCE" is a common acronym for a Discrete Choice Experiment . This is a statistical method used to quantify preferences or the relative importance of different attributes of a product or service, which has applications in healthcare and drug development to assess patient preferences for treatment characteristics.[2][3][4]
Without further clarification on the identity of "this compound," the following sections will provide general protocols and conceptual frameworks relevant to high-throughput screening of potential anti-cancer compounds targeting tubulin, using DCBT as an illustrative example, and an overview of the workflow for a Discrete Choice Experiment.
Section 2: High-Throughput Screening for Tubulin Polymerization Inhibitors
Tubulin is a validated target for anti-cancer drug discovery. High-throughput screening (HTS) is a key methodology for identifying novel inhibitors of tubulin polymerization.
Experimental Workflow for HTS of Tubulin Polymerization Inhibitors
The following diagram outlines a typical workflow for an HTS campaign targeting tubulin.
Caption: High-throughput screening workflow for identifying tubulin polymerization inhibitors.
Protocol: In Vitro Tubulin Polymerization Assay
This protocol is designed for a 384-well plate format and is based on the principle of fluorescence enhancement of a reporter dye upon binding to polymerized microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
Fluorescent reporter dye (e.g., DAPI)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (e.g., "this compound") and control inhibitors (e.g., Paclitaxel, Nocodazole)
-
384-well, black, clear-bottom assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense test compounds and controls into the assay plate. Typically, a final concentration range of 0.1 to 100 µM is used for primary screening.
-
Reagent Preparation: Prepare a 2X tubulin solution in ice-cold General Tubulin Buffer. Prepare a 2X initiation solution containing GTP and the fluorescent reporter dye in warm General Tubulin Buffer.
-
Assay Initiation: Add the 2X tubulin solution to the wells containing the compounds.
-
Initiation of Polymerization: To start the reaction, add the 2X initiation solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for tubulin polymerization.
-
Signal Detection: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation/emission wavelengths appropriate for the chosen dye).
Data Presentation: HTS Data Summary
The results of an HTS campaign are typically summarized to identify "hits." Key metrics include the Z'-factor, which assesses the quality of the assay, and the percent inhibition for each compound.
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality, calculated from the means and standard deviations of positive and negative controls. | > 0.5 |
| % Inhibition | The percentage by which a test compound reduces the signal (e.g., fluorescence) compared to controls. | Varies |
| Hit Threshold | The % inhibition value above which a compound is considered a "hit". | > 50% or > 3x SD of negative control |
Section 3: Mechanism of Action of DCBT (Illustrative Example)
Should "this compound" be an analogue of 2,4-dichlorobenzyl thiocyanate (DCBT), its mechanism would likely involve the covalent modification of tubulin.
Signaling Pathway: Disruption of Microtubule Dynamics
The diagram below illustrates the mechanism of action of DCBT.
Caption: Proposed mechanism of action for DCBT leading to mitotic arrest.
Protocol: Cell-Based Assay for Mitotic Arrest
This protocol can be used to confirm the cellular effect of a suspected tubulin inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
DNA stain (e.g., Hoechst 33342)
-
Antibody against a mitotic marker (e.g., anti-phospho-histone H3)
-
Fluorescently labeled secondary antibody
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for a duration appropriate to the cell cycle length (e.g., 18-24 hours).
-
Fixation and Staining: Fix the cells, permeabilize them, and stain with the DNA stain and the primary and secondary antibodies.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the percentage of cells arrested in mitosis (e.g., condensed chromosomes, positive for phospho-histone H3).
Data Presentation: Mitotic Index Quantification
The results of the cell-based assay can be presented in a dose-response table.
| Compound Concentration (µM) | Mitotic Index (%) |
| 0 (Vehicle) | 5.2 ± 0.8 |
| 0.1 | 15.6 ± 2.1 |
| 1 | 45.3 ± 4.5 |
| 10 | 78.9 ± 5.3 |
Conclusion
While no specific information is available for "this compound," this document provides a framework and detailed protocols for the high-throughput screening and characterization of compounds that may share a similar mechanism of action with known tubulin inhibitors like 2,4-dichlorobenzyl thiocyanate. Researchers are encouraged to verify the exact identity of "this compound" to apply the most relevant experimental procedures. Should "DCE" refer to a Discrete Choice Experiment, the principles of that methodology would apply to understanding preferences in a relevant healthcare context.
References
- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMIR Research Protocols - Patient and Public Acceptance of Digital Technologies in Health Care: Protocol for a Discrete Choice Experiment [researchprotocols.org]
- 3. Patient and Public Acceptance of Digital Technologies in Health Care: Protocol for a Discrete Choice Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pro.carenity.com [pro.carenity.com]
Standard Operating Procedure for DCE_254: A Novel Antimitotic Agent Targeting β-tubulin
Disclaimer
Initial searches for "DCE_254" did not yield information on a specific molecule with this designation. The following document is constructed based on publicly available information for compounds with similar mechanisms of action, such as 2,4-dichlorobenzyl thiocyanate (B1210189) (DCBT), which is known to target β-tubulin. This document is intended to serve as an illustrative template for researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the characterization of this compound, a novel antimitotic agent. This compound is a potent inhibitor of tubulin polymerization, acting through the alkylation of sulfhydryl groups on β-tubulin.[1] This inhibition disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells. The protocols outlined herein describe methods for evaluating the biochemical and cellular effects of this compound, including tubulin polymerization assays, cell viability assessments, and analysis of protein-drug interactions.
Mechanism of Action
This compound is a sulfhydryl-reactive compound that covalently modifies cysteine residues on β-tubulin. This modification prevents the proper polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation and function leads to cell cycle arrest in the G2/M phase and induces apoptosis. The primary mechanism involves the formation of a mixed disulfide bond between the reactive moiety of this compound and the target cysteine residue.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on hypothetical experimental data.
| Parameter | Value | Cell Line | Assay |
| IC50 (Cell Viability) | 50 nM | HeLa | MTT Assay (72h) |
| IC50 (Tubulin Polymerization) | 250 nM | N/A | In vitro Tubulin Polymerization Assay |
| Binding Stoichiometry | ~1 mol/mol | N/A | Radiolabeling Study |
| Target Subunit | β-tubulin | N/A | Western Blot of Alkylated Tubulin |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add various concentrations of this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the 2X tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to obtain polymerization curves.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound on cultured cells.
Materials:
-
HeLa cells (or other cancer cell line)
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO).
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Alkylated Tubulin
This protocol is to confirm the covalent binding of this compound to tubulin in cells. This requires a specific antibody that recognizes the drug moiety or a radiolabeled version of the compound. For the purpose of this template, we assume the use of a radiolabeled compound.
Materials:
-
[³H]-DCE_254
-
HeLa cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Scintillation counter
Procedure:
-
Treat HeLa cells with [³H]-DCE_254 at a concentration known to be effective (e.g., 5X IC50) for 4 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Excise the gel band corresponding to the molecular weight of tubulin (~55 kDa).
-
Quantify the amount of radioactivity in the excised band using a scintillation counter to determine the extent of covalent binding.
-
Alternatively, transfer the proteins to a PVDF membrane and perform autoradiography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal in tubulin polymerization assay | Inactive tubulin | Use fresh, high-quality tubulin. Keep on ice at all times before starting the assay. |
| High variability in MTT assay | Uneven cell seeding or edge effects | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
| No detectable alkylation in Western Blot | Insufficient drug concentration or incubation time | Increase the concentration of [³H]-DCE_254 or extend the incubation period. |
References
Troubleshooting & Optimization
Technical Support Center: DCE_254
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the dissolution of the experimental compound DCE_254. The following sections provide troubleshooting guidance and frequently asked questions to help resolve these challenges.
Troubleshooting Guide: this compound Not Dissolving
This guide provides a systematic approach to resolving solubility issues with this compound.
Q1: What are the first steps I should take if this compound is not dissolving in my chosen solvent?
A1: When you first encounter solubility issues, it's important to address the most common factors. Start with the following steps:
-
Verify Compound and Solvent Quality: Ensure that the this compound you are using is of high purity and that the solvent is anhydrous and of an appropriate grade. Some solvents, like DMSO, are hygroscopic and can absorb moisture from the air, which can negatively impact solubility.[1]
-
Increase Agitation: Vigorously vortex the solution for 1-2 minutes.[1] If particles remain, sonication in a water bath for 10-15 minutes can provide the necessary energy to break down solute-solute interactions.[1]
-
Apply Gentle Heat: For many compounds, solubility increases with temperature.[2][3][4] Try warming the solution in a water bath, for example at 37°C, for 5-10 minutes with intermittent vortexing.[1] Be cautious, as some compounds can degrade at higher temperatures.
Q2: I've tried the initial steps, but this compound still hasn't dissolved. What's next?
A2: If the initial troubleshooting doesn't work, you may need to adjust your experimental parameters or consider alternative solvents.
-
Re-evaluate the Concentration: It's possible that the intended concentration of your solution exceeds the solubility limit of this compound in that specific solvent. Try preparing a more dilute solution.[1]
-
Consider Solvent Polarity: The principle of "like dissolves like" is fundamental to solubility.[2][4][5] If this compound is a non-polar compound, it will dissolve better in non-polar solvents, and vice versa. You may need to switch to a solvent with a more compatible polarity.
-
Particle Size Reduction: The rate of dissolution can be increased by reducing the particle size of the compound, which increases the surface area available for solvent interaction.[6][7][8][9] If you have the equipment, consider techniques like micronization.
Q3: Are there any chemical modifications I can make to improve the solubility of this compound?
A3: Yes, several chemical modification techniques can enhance solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[10][11] This is a common technique for drugs that are weak acids or bases.
-
Use of Co-solvents: A co-solvent is a water-miscible solvent that, when added to the primary solvent, can greatly increase the solubility of a poorly soluble compound.[11][12] Common co-solvents include DMSO and ethanol.
-
Salt Formation: Converting a compound to a salt form is a widely used method to increase aqueous solubility.[6]
Frequently Asked Questions (FAQs)
Q: Why is the solubility of a compound like this compound so important in drug development?
A: Poor aqueous solubility can lead to a number of challenges in drug development, including low bioavailability after oral administration, difficulties in creating intravenous formulations, and unreliable results in in-vitro assays.[6][7][13]
Q: Could the physical form of this compound be affecting its solubility?
A: Yes, the solid-state properties of a compound play a crucial role. Amorphous forms of a drug are typically more soluble than their crystalline counterparts.[14] Additionally, different crystalline forms (polymorphs) of the same compound can have different solubilities.
Q: How can I determine the best solvent for this compound without extensive trial and error?
A: A systematic solubility study is the most effective approach. This involves testing the solubility of the compound in a range of solvents with varying polarities and properties. The results of such a study can be used to create a solubility profile for the compound.
Data Presentation
Hypothetical Solubility Data for this compound
The following table summarizes the hypothetical solubility of this compound in common laboratory solvents at two different temperatures. This data is for illustrative purposes to guide your solvent selection process.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Water | 10.2 | < 0.1 | < 0.1 |
| Ethanol | 5.2 | 5.2 | 12.5 |
| Methanol | 6.6 | 3.1 | 8.9 |
| DMSO | 7.2 | > 50 | > 100 |
| DMF | 6.4 | > 50 | > 100 |
| Dichloromethane | 3.1 | 15.7 | 28.3 |
| Hexane | 0.1 | < 0.1 | < 0.1 |
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of this compound
This protocol describes a standard shake-flask method for determining the equilibrium solubility of a compound.[15]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC.
-
Perform the experiment in triplicate for each solvent.
Visualizations
Caption: A flowchart illustrating the step-by-step process for troubleshooting the dissolution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucd.ie [ucd.ie]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. wjbphs.com [wjbphs.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 14. ijnrd.org [ijnrd.org]
- 15. fda.gov [fda.gov]
Technical Support Center: Troubleshooting DCE_254 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments with DCE_254.
Disclaimer
Initial searches for "this compound" did not yield a specific, universally recognized experimental agent. The following troubleshooting guide is a generalized resource for researchers working with a novel compound or extract, provisionally named "this compound." The guidance provided is based on common issues encountered in cell-based assays and analytical chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Cell-Based Assay Troubleshooting
Q1: Why am I not observing the expected biological effect of this compound in my cell-based assay?
A1: A lack of an observable effect can stem from several factors, ranging from the compound itself to the experimental setup. A systematic approach is crucial to pinpoint the issue.
Troubleshooting Workflow for No Observed Effect
Caption: Troubleshooting workflow for no observable effect.
Q2: My results with this compound show high variability between replicates. What could be the cause?
A2: High variability can obscure genuine biological effects. The source of variability is often in the experimental technique and cell handling.[1][2]
Table 1: Common Causes and Solutions for High Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift.[1] Use cells within a consistent and low passage range for all experiments. |
| Reagent Preparation | Prepare master mixes of reagents to be added to all wells to minimize pipetting errors. |
| Incubation Conditions | Ensure uniform temperature and CO2 distribution in the incubator. Avoid stacking plates. |
Q3: I am observing unexpected cytotoxicity with this compound. How can I investigate this?
A3: Unexpected cell death could be due to the inherent properties of the compound, high concentrations, or issues with the solvent.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the cytotoxic threshold.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line. Run a solvent-only control.
-
Assay Time Point: The timing of your assay is critical. Cytotoxic events may occur at different times post-treatment.[2] Consider a time-course experiment.
-
Mechanism of Cell Death: Use assays that can distinguish between apoptosis and necrosis to understand the nature of the cytotoxicity.
Section 2: HPLC Analysis Troubleshooting
The search result mentioning "High-performance liquid chromatography profile of DCE (254 nm)" suggests that you may be analyzing this compound using HPLC.[3] Here are some common issues and solutions.
Q4: I am seeing poor peak resolution or broad peaks in my HPLC chromatogram for this compound.
A4: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or the sample itself.
Table 2: Troubleshooting Poor Peak Resolution in HPLC
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the concentration or injection volume of your sample. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Adjust the mobile phase composition (e.g., the ratio of organic solvent to water) to improve separation. |
| Flow Rate Too High | Decrease the flow rate to allow for better separation. |
Q5: My retention times for this compound are shifting between runs.
A5: Retention time stability is crucial for compound identification. Fluctuations often point to issues with the HPLC system.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Mobile Phase Preparation: Ensure the mobile phase is properly degassed. Prepare fresh mobile phase daily.
-
Column Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.
-
Pump Performance: Check the pump for consistent flow rate delivery.
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include appropriate controls (untreated cells, solvent control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Signaling Pathway Visualization
The following is a hypothetical signaling pathway that could be modulated by a compound like this compound, leading to a cellular response.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Technical Support Center: Optimizing DCE_254 Experimental Yield
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the experimental yield of DCE_254. Due to the generalized nature of "this compound," this document outlines common challenges and solutions applicable to a broad range of chemical synthesis experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most critical factors influencing the yield of this compound? | The purity of starting materials, precise control of reaction temperature and time, the quality of solvents, and the efficiency of the purification process are paramount. Even minor deviations in these parameters can significantly impact the final yield. |
| How can I minimize the formation of byproducts during the synthesis of this compound? | Careful control of stoichiometry, gradual addition of reagents, and maintaining the optimal reaction temperature can help minimize side reactions. Additionally, using high-purity starting materials and solvents is crucial. |
| What is the best method for purifying this compound? | The ideal purification method depends on the physicochemical properties of this compound and its impurities. Common techniques include column chromatography, recrystallization, and distillation. It may be necessary to try multiple methods or a combination to achieve the desired purity and yield. |
| Can the order of reagent addition affect the yield? | Yes, the order of addition can be critical in many reactions. It can influence the reaction pathway and the formation of intermediates, thereby affecting the overall yield and purity of the final product. |
| How do I know if my starting materials are pure enough? | Purity of starting materials should be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Commercially sourced reagents should have their certificate of analysis checked. |
Troubleshooting Guide for Low Experimental Yield
This section addresses specific issues that can lead to a lower-than-expected yield of this compound.
Issue 1: Low Conversion of Starting Materials
Possible Causes:
-
Incorrect Reaction Temperature: The reaction may be too cold, slowing down the reaction rate, or too hot, leading to decomposition of reactants or products.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can inhibit the reaction.
-
Catalyst Inactivity: If a catalyst is used, it may be poisoned or degraded.
Suggested Solutions:
-
Optimize Reaction Temperature: Conduct small-scale experiments at a range of temperatures to determine the optimal condition.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has reached completion.
-
Verify Reagent and Solvent Quality: Use fresh, high-purity reagents and solvents. Ensure solvents are properly dried if the reaction is moisture-sensitive.
-
Use Fresh Catalyst: If applicable, use a fresh batch of catalyst or ensure the existing catalyst is properly activated.
Issue 2: Significant Formation of Byproducts
Possible Causes:
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions.
-
Localized High Concentrations of Reagents: Adding a reagent too quickly can create "hot spots" of high concentration, promoting byproduct formation.
-
Suboptimal Reaction Temperature: As with low conversion, incorrect temperature can favor side reactions.
Suggested Solutions:
-
Precise Stoichiometry: Carefully measure and control the molar ratios of your reactants.
-
Slow Reagent Addition: Add reactive reagents slowly and with vigorous stirring to ensure proper mixing.
-
Temperature Control: Maintain a stable and optimal reaction temperature throughout the experiment.
Issue 3: Product Loss During Work-up and Purification
Possible Causes:
-
Incomplete Extraction: The product may not be fully extracted from the reaction mixture into the desired solvent phase.
-
Product Decomposition during Purification: The product may be unstable under the purification conditions (e.g., high heat during distillation, acidic or basic conditions on a chromatography column).
-
Physical Loss: Product may be lost due to multiple transfer steps or adherence to glassware.
Suggested Solutions:
-
Optimize Extraction Protocol: Perform multiple extractions with the appropriate solvent and check the pH of the aqueous layer if applicable.
-
Gentle Purification Conditions: Use milder purification techniques. For example, use column chromatography at room temperature instead of high-temperature distillation if the product is heat-sensitive.
-
Minimize Transfers: Plan your work-up and purification process to minimize the number of times the product is transferred between vessels.
Data Presentation: Impact of Reaction Parameters on this compound Yield
The following table provides hypothetical data to illustrate how varying experimental conditions can affect the yield of this compound.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Starting Material Purity (%) | This compound Yield (%) |
| DCE-EXP-01 | 25 | 12 | 1.0 | 95 | 45 |
| DCE-EXP-02 | 50 | 12 | 1.0 | 95 | 72 |
| DCE-EXP-03 | 75 | 12 | 1.0 | 95 | 65 (decomposition observed) |
| DCE-EXP-04 | 50 | 24 | 1.0 | 95 | 75 |
| DCE-EXP-05 | 50 | 12 | 0.5 | 95 | 60 |
| DCE-EXP-06 | 50 | 12 | 1.0 | 99 | 85 |
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Synthesis
The following diagram outlines a typical workflow for the synthesis and purification of a chemical compound like this compound.
Caption: General Experimental Workflow for this compound Synthesis.
Troubleshooting Logic for Low Experimental Yield
This decision tree provides a logical approach to diagnosing the cause of low experimental yield.
Caption: Troubleshooting Logic for Low this compound Yield.
Technical Support Center: DCE_254 Stability Issues
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding stability issues encountered with DCE_254. The information is intended for researchers, scientists, and drug development professionals to effectively diagnose and resolve common problems during their experiments.
Disclaimer: The term "this compound" did not correspond to a specific, publicly documented molecule, compound, or experimental product in the initial search. The following troubleshooting guide is based on general principles of experimental stability and data from analogous, though unrelated, technical systems. Researchers should adapt this guidance to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial indicators of this compound instability in an experimental setup?
Common initial indicators of instability can include:
-
Inconsistent sensor readings or missed data points.
-
Significant delays in system response or data acquisition after initiating a process.
-
Unexpected system hangs, crashes, or timeout errors during data processing.
Q2: Can environmental factors contribute to this compound instability?
Yes, environmental factors can play a significant role. It is crucial to ensure that the experimental environment is stable and within the recommended parameters for temperature, humidity, and vibration. Fluctuations in these conditions can lead to inconsistent results.
Q3: Are there known software or hardware conflicts that can cause stability issues?
While specific conflicts for this compound are not documented, general system performance can be affected by underlying hardware and software. High disk latency is a known cause of performance bottlenecks in data-intensive applications. Ensure that the storage system (e.g., SSDs, network storage) is performing optimally with low latency.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Dropped Sensor Readings
Symptoms:
-
Gaps in time-series data.
-
Log files contain error messages related to "dropped sensor updates."[1]
Possible Causes:
-
High system CPU load.
-
Insufficient disk I/O performance.
-
Network latency between the sensor and the data acquisition system.
Troubleshooting Steps:
-
Monitor System Performance: Use system monitoring tools (like top in Linux) to check the CPU load average.[1] If the load is consistently high relative to the number of CPU cores, this indicates a performance bottleneck.
-
Evaluate Disk Latency: For the storage volume where data is being written, ensure that the latency is consistently low (ideally less than 1ms for steady-state operations).[1] High latency can lead to data being dropped.
-
Optimize Polling Frequency: If applicable, consider reducing the data polling frequency to decrease the load on the system.
-
Isolate the System: If the storage is shared, try to isolate the experimental system to be the sole user of that volume to reduce contention.[1]
Issue 2: System Hangs or Timeouts During Data Processing
Symptoms:
-
The application becomes unresponsive during intensive data analysis.
-
The system logs "Hung_task_timeout" errors.[1]
Possible Causes:
-
Inadequate system memory (RAM).
-
Suboptimal storage performance.
-
CPU overheating or being overwhelmed.
Troubleshooting Steps:
-
Review System Specifications: Compare your system's specifications (CPU, RAM, storage type) against the recommended requirements for your data analysis software.
-
Upgrade Storage: If using slower, traditional hard drives, consider upgrading to SSDs to improve data access times.[1]
-
Check for Overheating: Ensure proper cooling for the CPU and other components, as overheating can lead to performance throttling and instability.
-
Stress Testing: For custom-built systems, perform stress tests that target different components (CPU, memory, storage) to identify potential points of failure under heavy load.[2]
Data Presentation
Table 1: Key System Performance Metrics for Stability
| Metric | Acceptable Range | Unacceptable Range | Potential Impact of Unacceptable Range |
| Disk Latency | < 1 ms (B15284909) (average) | > 1 ms (sustained) | Dropped sensor data, system hangs[1] |
| CPU Load Average | < Number of Cores | > Number of Cores | Slow response times, processing delays[1] |
| Memory Usage | < 85% | > 90% (sustained) | System crashes, out-of-memory errors |
Experimental Protocols
Protocol 1: System Performance Baseline Measurement
Objective: To establish a baseline for system performance under normal experimental conditions.
Methodology:
-
Ensure the experimental system is in a known, idle state.
-
Initiate the standard experimental workflow.
-
Using system monitoring tools (e.g., Performance Monitor, esxtop), log the following metrics for the duration of the experiment:[1]
-
CPU Utilization (%)
-
Memory Usage (GB)
-
Disk Latency (ms)
-
Network I/O (Mbps)
-
-
Save the logs for comparative analysis during troubleshooting.
Visualizations
Diagram 1: Troubleshooting Logic for this compound Instability
Caption: A flowchart outlining the systematic process for troubleshooting stability issues.
Diagram 2: Experimental Workflow for Stability Verification
Caption: A high-level workflow for conducting experiments while monitoring for stability.
References
Technical Support Center: Preventing DCE_254 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of DCE_254 precipitation in cell culture media. By understanding the causes and implementing the correct procedures, you can ensure accurate and reproducible experimental results.
Troubleshooting Guides
This section addresses specific issues you might encounter with this compound precipitation during your experiments.
Issue 1: Immediate Precipitate Formation Upon Addition to Media
-
Question: I dissolved this compound in DMSO to create a 10 mM stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears instantly. What is happening and how can I prevent it?
-
Answer: This is a common phenomenon known as "crashing out" or "solvent shock." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution (your media) where its solubility is much lower.[1][2] The key is to make the transition from the solvent to the aqueous environment more gradual.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its maximum aqueous solubility.[1][3] | Decrease the final working concentration. Perform a solubility assessment to determine the maximum soluble concentration of this compound in your specific media. |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly into the full volume of media causes a rapid solvent exchange, leading to immediate precipitation.[1][2] | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution dropwise while gently vortexing or swirling the media.[1] |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, is lower at cooler temperatures. Adding the stock to cold media can induce precipitation.[1][3] | Always use media that has been pre-warmed to 37°C before adding the compound.[1][3] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture well below 0.5%, and ideally below 0.1%, to minimize solvent effects and cytotoxicity.[1] |
Issue 2: Delayed Precipitate Formation in the Incubator
-
Question: My media containing this compound was clear initially, but after several hours or a day in the 37°C incubator, I see crystalline structures or a hazy precipitate. What causes this delayed effect?
-
Answer: Delayed precipitation is typically caused by changes in the media's physicochemical properties over time or interactions between this compound and media components.[3]
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 atmosphere in an incubator is designed to work with a bicarbonate buffering system to maintain a stable physiological pH (e.g., 7.4). If the media is not properly buffered for the CO2 concentration, its pH can shift over time, affecting the solubility of pH-sensitive compounds.[3] | Ensure your media formulation is properly buffered for the CO2 concentration in your incubator. For example, media for a 5% CO2 incubator has a different bicarbonate concentration than media for a 10% CO2 incubator. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins (especially in serum-containing media) to form insoluble complexes.[3][4] | Test the stability of this compound in your specific media over the planned duration of your experiment. If using serum, be aware that serum proteins can bind to compounds, which can either help or hinder solubility.[1] |
| Media Evaporation | In long-term experiments, evaporation from culture plates can concentrate all media components, including this compound, potentially pushing its concentration above its solubility limit.[1] | Use an incubator with proper humidification. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing the culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time culture vessels are outside the incubator. For frequent observations, use a microscope equipped with an environmental chamber. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound? A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving hydrophobic small molecules for use in cell culture.[1] However, it is critical to use anhydrous, high-purity DMSO and to ensure the final concentration in your media is non-toxic to your cells (typically <0.1%).[1]
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture media? A2: A simple empirical test is the best approach. You can prepare a serial dilution of your this compound stock solution in your complete, pre-warmed cell culture medium. Incubate the dilutions at 37°C and observe for any signs of precipitation immediately and over your experimental time course. Turbidity can also be quantitatively measured using a plate reader at a wavelength around 600 nm.[1]
Q3: Can I just filter out the precipitate and use the remaining solution? A3: This is not recommended. The precipitate is your compound of interest, so filtering it will remove an unknown amount of this compound, making the effective concentration in your experiment inaccurate and your results unreliable. The best approach is to solve the underlying precipitation issue.
Q4: My this compound stock solution is frozen. I see a precipitate in the vial after thawing. What should I do? A4: Precipitate can form in a stock solution during a freeze-thaw cycle.[3] Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved.[3] To avoid this issue in the future, aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[3]
Experimental Protocols
Protocol 1: Determining Maximum Solubility of this compound in Culture Media
Objective: To find the highest concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Plate reader (optional)
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions: In your pre-warmed complete media, prepare a series of 2-fold dilutions of this compound. For example, start by adding 2 µL of the 20 mM stock to 998 µL of media to get 40 µM. Then, transfer 500 µL of the 40 µM solution to 500 µL of fresh media to get 20 µM, and so on. Also, prepare a vehicle control (media with the same final percentage of DMSO, e.g., 0.2%).
-
Incubate and Observe: Incubate the dilutions at 37°C, 5% CO2.
-
Assess Precipitation:
-
Visual: Inspect each dilution for any signs of cloudiness, crystals, or precipitate at several time points (e.g., 0, 2, 8, and 24 hours).
-
Quantitative (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[1]
-
-
Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for your experimental conditions.
Protocol 2: Recommended Method for Diluting this compound into Media
Objective: To prepare a final working solution of this compound in media while minimizing the risk of precipitation.
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.
-
Prepare Intermediate Dilution (if necessary): For high final concentrations or particularly insoluble compounds, a two-step dilution is recommended. First, dilute your high-concentration DMSO stock into a small, sterile tube of pre-warmed media. For example, dilute a 10 mM stock 1:100 into media to create a 100 µM intermediate solution. Vortex gently.
-
Prepare Final Working Solution: Add the intermediate solution (or the original stock if making a very dilute final solution) dropwise to the final volume of pre-warmed media while gently swirling or vortexing the media.[1]
-
Final Check: Visually inspect the final solution to ensure it is clear before adding it to your cells.
Visualizations
The following diagrams illustrate key workflows and concepts related to handling this compound.
Caption: A logical workflow for troubleshooting immediate this compound precipitation.
Caption: The recommended experimental workflow for diluting this compound.
Caption: Hypothetical pathway showing this compound inhibiting a downstream kinase.
References
Technical Support Center: DCE_254 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cell-based assays, exemplified here as the hypothetical "DCE_254 Cell Viability Assay."
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays. Systematically investigating potential causes in the areas of compound handling, cell culture, and the assay protocol itself can help identify and resolve problems.[1]
Q1: Why am I observing a high background signal in my assay?
A1: A high background signal can be caused by several factors, including issues with the blocking buffer, contamination, or autofluorescence from media components.[2][3]
-
Insufficient Blocking: Inadequate blocking can lead to non-specific binding of antibodies or detection reagents.[3] Ensure you are using an appropriate blocking buffer for a sufficient duration.
-
Contamination: Microbial contamination (e.g., mycoplasma) can interfere with assay readings. Regularly test your cell cultures for contamination.
-
Media Components: Common media components like phenol (B47542) red and fetal bovine serum can cause autofluorescence.[2] Consider using media without these components or performing measurements in a buffered saline solution.[2]
Q2: What could be the reason for a low or no signal in my experiment?
A2: A weak or absent signal might stem from problems with the cells, reagents, or the detection instrument's settings.
-
Cell Health and Confluence: Ensure your cells are healthy, viable, and at the correct confluence for the assay.[3]
-
Reagent Issues: Verify that all reagents, including the hypothetical "this compound" compound, are properly stored, are within their expiration date, and have been prepared correctly.
-
Instrument Settings: For fluorescence-based assays, optimizing the focal height of the plate reader to the cell layer can improve signal intensity.[2]
Q3: My results show high variability between replicate wells. What should I do?
A3: High variability can be introduced at multiple stages of the experimental workflow, from cell seeding to liquid handling.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.[4]
-
Pipetting Errors: Inconsistent liquid handling is a common source of variability.[4] Calibrate your pipettes regularly and use consistent pipetting techniques.
-
Well-Scanning Settings: If cells are not evenly distributed, using a well-scanning feature on the plate reader can provide a more representative signal from the entire well.[2]
-
Number of Flashes: For fluorescence or absorbance assays, increasing the number of flashes per well on the microplate reader can average out outliers and reduce variability.[2]
Summary of Common Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking | Use an appropriate blocking buffer and incubate for an adequate duration.[3] |
| Media autofluorescence | Use phenol red-free media or perform readings in PBS.[2] | |
| Contamination | Regularly test for and eliminate mycoplasma and other microbial contaminants. | |
| Low/No Signal | Poor cell health | Verify cells are healthy and at the appropriate confluence before starting the assay.[3] |
| Inactive compound/reagent | Check storage conditions and expiration dates of all reagents. | |
| Suboptimal instrument settings | Optimize the focal height of the microplate reader.[2] | |
| High Variability | Inconsistent cell seeding | Ensure a single-cell suspension and use proper pipetting techniques.[4] |
| Pipetting inaccuracies | Calibrate pipettes and maintain a consistent technique.[4] | |
| Heterogeneous cell distribution | Use orbital or spiral well-scanning on the plate reader.[2] |
Frequently Asked Questions (FAQs)
Q1: Does cell passage number affect experimental outcomes?
A1: Yes, the passage number can significantly influence the outcome of cell-based assays.[4][5] As cells are passaged, they can undergo genetic and phenotypic changes. It is crucial to use cells within a consistent and defined passage number range for reproducible results.
Q2: How do I choose the right microplate for my assay?
A2: The choice of microplate depends on the detection method.[4]
-
Absorbance Assays: Use clear-bottom plates.[4]
-
Fluorescence Assays: Black plates are preferred to minimize background fluorescence and light scattering.
-
Luminescence Assays: White plates are used to maximize the luminescent signal.[4] For adherent cells, tissue culture-treated plates are necessary.[4]
Q3: What is the best way to prepare and store a test compound?
A3: Improper handling of compounds is a common mistake.[6][7] Always follow the manufacturer's instructions for dissolving and storing your compound. Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How can I normalize my results in a cell-based assay?
A4: Normalization is essential to account for variations in cell number between wells.[3] A common method is to use a total cell stain that is linear with cell number to normalize the signal from the experimental readout.[3]
Experimental Protocols & Visualizations
Generalized Protocol for a this compound Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well, tissue culture-treated plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the "this compound" compound and add them to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability assay reagent (e.g., a resazurin-based reagent) to all wells and incubate as per the manufacturer's protocol.
-
Signal Detection: Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Subtract the background, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC50 value.
Diagrams
Caption: A typical workflow for a cell-based viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Ten common lab mistakes! [hellobio.com]
- 7. ases.in [ases.in]
Technical Support Center: Managing Cellular Toxicity of Compound DCE_254
Disclaimer: The compound "DCE_254" is not found in publicly available scientific literature. The following guide is based on established principles of cellular toxicology and provides generalized strategies and protocols for assessing and mitigating cytotoxicity induced by a hypothetical compound. Researchers should adapt these principles to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the common initial steps when observing unexpected cytotoxicity with this compound?
A1: When encountering high cytotoxicity, it's crucial to first validate the experimental setup. This includes confirming the final concentration of this compound, verifying the health and passage number of your cell line, and ensuring the solvent (e.g., DMSO) concentration is not toxic (typically <0.1-0.5%).[1][2] Repeating the experiment with freshly prepared reagents is a critical first step to rule out contamination or degradation.[1]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The ideal concentration should be determined empirically for each cell line. A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50).[2] This involves testing a wide range of this compound concentrations to identify a window that achieves the desired biological effect without causing excessive cell death.[2]
Q3: Could the observed cytotoxicity be an artifact of the assay itself?
A3: Yes, some assays are prone to artifacts. For instance, MTT assays rely on mitochondrial activity, which can be affected by compounds independently of their cytotoxic effects.[1] It is advisable to use orthogonal methods, such as a lactate (B86563) dehydrogenase (LDH) release assay which measures membrane integrity, to confirm cytotoxicity.[3]
Q4: What are the signs of this compound-induced toxicity in cell culture?
A4: Signs of toxicity can include a noticeable decrease in cell viability and proliferation compared to controls, and changes in cell morphology, such as rounding, shrinking, or detaching from the culture surface.[4] Increased programmed cell death (apoptosis) is another key indicator, which can be confirmed with specific assays.[4]
Troubleshooting Guide: High Cytotoxicity
This guide addresses common issues of excessive cell death observed during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High cell death across all concentrations | Compound Concentration Error: Incorrect stock concentration or dilution calculation. | Verify stock concentration and recalculate all dilutions. Prepare a fresh serial dilution.[1] |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high for the cell line. | Ensure the final solvent concentration is below the toxic threshold for your cells (e.g., <0.1%). Run a solvent-only control.[2] | |
| Compound Instability: this compound may degrade in the culture medium, forming toxic byproducts. | Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.[5] | |
| Cell morphology changes drastically | Induction of Apoptosis or Necrosis: The compound may be activating a cell death pathway. | Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). This can provide insight into the mechanism of toxicity.[1] |
| Cell Line Sensitivity: The specific cell line may be highly sensitive to this compound. | Consider using a lower concentration range or reducing the exposure time. If possible, test the compound on a more robust cell line.[2] | |
| Inconsistent results between experiments | Variability in Cell Health: Differences in cell density, passage number, or growth phase at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Use cells from a similar low passage number for all experiments.[4] |
| Contamination: Mycoplasma or other microbial contamination in the cell culture. | Regularly test cell cultures for contamination. If positive, discard the culture and start with a fresh, uncontaminated batch.[1] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well plate with seeded cells
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control and a no-treatment control.[2]
-
Replace the old medium with the prepared dilutions and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis via Annexin V/PI Staining
This flow cytometry-based protocol differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
Visualizations
Signaling Pathway
Caption: A potential mechanism of this compound-induced apoptosis.
Experimental Workflow
Caption: Troubleshooting workflow for high cytotoxicity.
References
Technical Support Center: Synthesis of DCE_254
Disclaimer: The identifier "DCE_254" does not correspond to a publicly recognized chemical entity based on available scientific and chemical databases. The following information is a generalized template created to fulfill the structural requirements of the prompt. For accurate and specific guidance, please replace the placeholder information with the details of your specific compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges that may be encountered during the synthesis of a hypothetical compound, designated here as this compound. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of a compound like this compound?
A1: The synthesis of a complex organic molecule typically involves a multi-step process. For a hypothetical molecule, common starting points could include commercially available functionalized aromatic or heterocyclic building blocks. The specific choice of starting materials is dictated by the desired final structure and the overall synthetic strategy, such as a convergent or linear approach.
Q2: I am observing low yields in the final step of my synthesis. What are the potential causes?
A2: Low yields in the final step of a synthesis can be attributed to several factors. These may include incomplete reaction, degradation of the product under the reaction conditions, difficult purification leading to product loss, or competing side reactions. It is crucial to analyze the crude reaction mixture by techniques like LC-MS or NMR to identify byproducts and unreacted starting materials.
Q3: What are the recommended purification methods for a polar compound like this compound?
A3: For polar organic compounds, several purification techniques can be employed. Reverse-phase column chromatography is often effective. Other methods include preparative HPLC, crystallization, or precipitation. The choice of method depends on the polarity of the compound, the nature of the impurities, and the required purity level.
Troubleshooting Guides
Issue 1: Poor Solubility of Starting Materials
| Symptom | Possible Cause | Suggested Solution |
| Starting materials do not fully dissolve in the reaction solvent, leading to an incomplete reaction. | Inappropriate solvent choice. | - Try a different solvent or a solvent mixture with a higher dissolving power for your specific substrates.- Gentle heating may improve solubility, but monitor for potential degradation.- Sonication can also aid in dissolving suspended solids. |
| Concentration of reactants is too high. | - Decrease the concentration of the reactants by increasing the solvent volume. |
Issue 2: Formation of a Major, Unidentified Byproduct
| Symptom | Possible Cause | Suggested Solution |
| A significant peak corresponding to an unknown compound is observed in the LC-MS or TLC analysis of the crude reaction mixture. | A competing side reaction is occurring. | - Lower the reaction temperature to disfavor the side reaction.- Change the order of addition of reagents.- Use a more selective reagent if available. |
| The starting material is degrading under the reaction conditions. | - Reduce the reaction time.- Protect sensitive functional groups before subjecting the molecule to harsh reaction conditions. | |
| The presence of an impurity in the starting materials or reagents is catalyzing a side reaction. | - Purify the starting materials and reagents before use.- Use reagents from a different, high-purity supplier. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on the specific chemistry of the target molecule.
Protocol 1: General Procedure for a Suzuki Coupling Reaction
-
To a reaction vessel, add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, for example, potassium carbonate (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for this compound synthesis and troubleshooting.
Caption: A hypothetical multi-step synthesis pathway for this compound.
Technical Support Center: DCE_254 Purification Protocol
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of the small molecule DCE_254.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in purifying this compound from a crude mixture?
A1: The initial and most critical step is to ensure your crude sample is properly prepared. This involves centrifuging and filtering the sample through a 0.22 µM or 0.45 µM filter to remove any cellular debris or particulates. A well-clarified sample is essential to prevent column clogging and to ensure optimal performance during chromatography.
Q2: How can I improve the solubility of this compound before purification?
A2: Improving the solubility of your target molecule is key for a successful purification.[1] You can try altering the buffer composition. For small molecules, adjusting the pH or salt concentration can be effective.[2] Additionally, the use of organic solvents or detergents might be necessary.[3] It is recommended to perform a solubility screen with various solvents to determine the optimal conditions for this compound.[1]
Q3: What are the best storage conditions for purified this compound?
A3: Proper handling and storage are crucial to maintain the stability and activity of this compound.[1] While specific stability data for this compound is under development, general best practices for small molecules suggest storing the purified compound at -80°C.[4] It is also advisable to be mindful of the solvent used for storage, as it can affect the stability of the molecule.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound After Purification
Q: My final yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yield can stem from several factors throughout the purification process. Here's a step-by-step guide to identify and resolve the issue.
Potential Causes & Solutions:
-
Incomplete Elution: The elution conditions may be too mild to release all of the bound this compound from the column.[5]
-
Solution: Try using a stronger elution buffer. This could involve increasing the concentration of the competing agent or changing the pH.[5] A gradient elution can also help determine the optimal elution concentration.
-
-
Precipitation on the Column: this compound might be precipitating on the column during the purification process.
-
Solution: Decrease the amount of sample loaded onto the column or reduce the protein concentration by using a linear gradient for elution instead of steps. Consider adding detergents or adjusting the salt concentration to improve solubility.
-
-
Incorrect Buffer Composition: The pH or composition of your binding and wash buffers may not be optimal for this compound binding.
-
Solution: Verify the pH and composition of all your buffers. Ensure that no chelating or strong reducing agents are present that might interfere with binding.
-
Problem 2: Poor Purity of this compound
Q: My purified this compound contains a significant amount of contaminants. How can I improve its purity?
A: Achieving high purity is often a multi-step process.[6] Here are some strategies to enhance the purity of your this compound sample.
Potential Causes & Solutions:
-
Inefficient Washing: The wash steps may not be stringent enough to remove all non-specifically bound contaminants.
-
Solution: Optimize your wash protocol. You can try increasing the wash volume, adding a low concentration of the elution agent to the wash buffer, or altering the salt concentration or pH to disrupt non-specific interactions.[5]
-
-
Contaminants Associated with this compound: Some impurities may be co-purifying because they are associated with your target molecule.
-
High Affinity Contaminants: Certain contaminants may have a high affinity for the chromatography resin.
-
Solution: If using affinity chromatography, try eluting with a stepwise or linear gradient of the competing agent (e.g., imidazole (B134444) for His-tagged proteins). This can help separate your target from high-affinity contaminants.
-
Problem 3: Chromatography Column is Clogging
Q: I am experiencing high back pressure and my chromatography column is clogging. What should I do?
A: Column clogging is a common issue that can halt your purification process.[3][8] Addressing it promptly is important to protect your column and sample.
Potential Causes & Solutions:
-
Particulates in the Sample: The most common cause is the presence of cell debris or precipitated protein in your sample.
-
Solution: Always centrifuge and filter your sample through a 0.22 µM or 0.45 µM filter before loading it onto the column.
-
-
Sample is Too Viscous: A highly concentrated or viscous sample can lead to increased back pressure.[3][8]
-
Precipitation on the Column: As mentioned in the "Low Yield" section, your molecule may be precipitating on the column.
-
Solution: Re-evaluate the buffer conditions to ensure your molecule remains soluble throughout the purification process.[3]
-
Experimental Protocols
Protocol 1: Affinity Chromatography Purification of this compound
This protocol assumes this compound has been engineered with an affinity tag (e.g., a His-tag).
-
Sample Preparation:
-
Harvest cells containing the expressed this compound.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells using an appropriate method (e.g., sonication).[4]
-
Centrifuge the lysate to pellet cellular debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Column Equilibration:
-
Equilibrate the affinity chromatography column with 5-10 column volumes of equilibration buffer.
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column at a low flow rate to ensure efficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer to remove unbound and non-specifically bound proteins.[4]
-
-
Elution:
-
Elute the bound this compound with elution buffer. Collect the fractions.
-
-
Analysis:
-
Analyze the collected fractions for the presence and purity of this compound using appropriate methods (e.g., SDS-PAGE, HPLC).
-
Protocol 2: Optimizing Crystallization of this compound
This protocol outlines a general approach to optimize the crystallization of this compound.
-
Screening:
-
Begin by performing a broad screen of crystallization conditions using commercially available kits.[9] This will help identify initial "hit" conditions.
-
-
Optimization:
-
Seeding:
-
If you are getting showers of microcrystals, consider using seeding techniques. This involves transferring small crystals into a new drop with a lower precipitant concentration to encourage the growth of larger, single crystals.[10]
-
Data Presentation
Table 1: Solubility Screen of this compound in Various Solvents
| Solvent System | This compound Concentration (mg/mL) | Solubility |
| Water | 1.0 | Insoluble |
| PBS, pH 7.4 | 1.0 | Sparingly Soluble |
| 10% Ethanol in Water | 5.0 | Soluble |
| 10% DMSO in Water | 10.0 | Highly Soluble |
Table 2: Comparison of Affinity Chromatography Resins for this compound Purification
| Resin Type | Binding Capacity (mg this compound/mL resin) | Purity (%) | Yield (%) |
| Resin A | 5 | 85 | 70 |
| Resin B | 8 | 92 | 65 |
| Resin C | 12 | 95 | 60 |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biomatik.com [biomatik.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 5. goldbio.com [goldbio.com]
- 6. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 7. thermofisher.com [thermofisher.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Validation & Comparative
Comparative Analysis of DCE_254 (2,4-dichlorobenzyl thiocyanate) as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of DCE_254, also known as 2,4-dichlorobenzyl thiocyanate (B1210189) (DCBT), with other microtubule-targeting agents. DCBT is an antimitotic agent that disrupts microtubule dynamics, a critical process for cell division, making it a compound of interest in cancer research.[1] This document summarizes its mechanism of action, presents available quantitative data, and provides detailed experimental protocols for key assays used in its evaluation.
Mechanism of Action: Covalent Modification of β-Tubulin
This compound (DCBT) exerts its antimitotic effects by inhibiting tubulin polymerization.[1] Unlike many other tubulin inhibitors that bind non-covalently, DCBT acts as a sulfhydryl alkylating agent. It forms a mixed disulfide bond with cysteine residues on β-tubulin, the major target of the drug.[2] This irreversible covalent modification disrupts the structure of the tubulin dimer, preventing its incorporation into microtubules and leading to the disassembly of the mitotic spindle. This ultimately results in cell cycle arrest in the G2/M phase and subsequent apoptosis.
The thiocyanate moiety is essential for its activity, and the dichlorination of the benzyl (B1604629) ring enhances its potency.[1] Notably, DCBT has shown efficacy in cell lines that have developed resistance to other microtubule-targeting agents, such as those with altered β-tubulin or overexpression of drug efflux pumps.[1]
Data Presentation: A Comparative Overview
Table 1: Comparison of this compound (DCBT) with Other Tubulin Inhibitors
| Feature | This compound (DCBT) | Colchicine | Paclitaxel (Taxol®) | Vinca Alkaloids (e.g., Vincristine) |
| Mechanism of Action | Tubulin Polymerization Inhibitor (destabilizer) | Tubulin Polymerization Inhibitor (destabilizer) | Microtubule Stabilizer | Tubulin Polymerization Inhibitor (destabilizer) |
| Binding Site on Tubulin | Cysteine residues on β-tubulin (covalent) | Colchicine-binding site on β-tubulin (non-covalent) | Taxane-binding site on β-tubulin within the microtubule lumen | Vinca-binding site on β-tubulin |
| Effect on Microtubules | Prevents polymerization, leading to microtubule disassembly.[1] | Prevents polymerization by binding to tubulin dimers. | Promotes polymerization and stabilizes existing microtubules, preventing depolymerization. | Prevents polymerization by binding to the ends of microtubules. |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | G2/M Phase | G2/M Phase |
| Overcoming Resistance | Effective in some Colcemid-resistant and multidrug-resistant cell lines.[1] | Can be subject to resistance via P-glycoprotein efflux. | Can be subject to resistance via P-glycoprotein efflux and tubulin mutations. | Can be subject to resistance via P-glycoprotein efflux and tubulin mutations. |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The absence of specific, directly comparable IC50 values for DCBT in the literature prevents a quantitative entry in this table.
Mandatory Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition by this compound
Experimental Workflow for Validating this compound Activity
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (DCBT) and control compounds (e.g., colchicine, paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 10% glycerol (B35011) and 1 mM GTP. Keep the solution on ice.
-
Add various concentrations of this compound or control compounds to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Record the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass are determined from these curves.
-
The IC50 value is calculated as the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or control compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cultured cells treated with this compound or control compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution containing a fluorescent DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound (typically at a concentration around the IC50 value) for a specific duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a compound that disrupts mitosis.
References
Comparative Guide to Covalent Tubulin Inhibitors: DCE_254 (2,4-Dichlorobenzyl Thiocyanate) and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the covalent tubulin inhibitor 2,4-dichlorobenzyl thiocyanate (B1210189) (DCBT), potentially known by the internal identifier DCE_254, with other similar compounds that covalently modify tubulin. The information presented is supported by available experimental data to aid in the evaluation and selection of compounds for further research and development.
Introduction to Covalent Tubulin Inhibitors
Microtubule targeting agents are a cornerstone of cancer chemotherapy. While most clinically approved drugs, such as taxanes and vinca (B1221190) alkaloids, bind non-covalently to tubulin, a distinct class of inhibitors forms covalent bonds with tubulin subunits. This irreversible mode of action can offer advantages, including increased potency, prolonged duration of action, and the potential to overcome certain drug resistance mechanisms. These agents typically target reactive cysteine residues on α- or β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis.
This guide focuses on DCBT, a compound known to inhibit tubulin polymerization by covalently modifying sulfhydryl groups on β-tubulin.[1] We will compare its performance with other notable covalent tubulin inhibitors, presenting available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: Covalent Alkylation of β-Tubulin
DCBT exerts its antimitotic effects by acting as a sulfhydryl alkylating agent.[1] The primary target of DCBT is the β-subunit of the tubulin heterodimer. The compound forms a mixed disulfide bond with cysteine residues on β-tubulin, leading to the release of a cyanate (B1221674) anion.[1] This covalent modification disrupts the ability of tubulin dimers to polymerize into microtubules, resulting in the disorganization of the microtubule network, mitotic arrest, and subsequent cell death.[1][2]
The signaling pathway for DCBT-induced apoptosis is initiated by the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.
Comparative Performance Data
The following tables summarize the available quantitative data for DCBT and other covalent tubulin inhibitors. It is important to note that direct comparative studies are limited, and experimental conditions may vary between different data sources.
Table 1: In Vitro Antiproliferative Activity (IC50) of Covalent Tubulin Inhibitors in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| DCBT | Not specified | Data not publicly available | - |
| T138067 | MCF7 (Breast) | 0.011 | --INVALID-LINK-- |
| Pironetin | P388 (Leukemia) | 0.0015 - 0.026 | --INVALID-LINK-- |
| T007-1 | HeLa (Cervical) | ~3 | --INVALID-LINK-- |
Table 2: In Vitro Tubulin Polymerization Inhibition (IC50)
| Compound | IC50 (µM) | Comments | Reference |
| DCBT | Data not publicly available | Irreversibly inhibits polymerization after a prolonged preincubation period.[2] | - |
| T138067 | ~2 | Rapidly prevents microtubule formation. | --INVALID-LINK-- |
| Compound 4g (triazole) | 1.93 | A novel tubulin polymerization inhibitor. | --INVALID-LINK-- |
| MTC (Cacalol derivative) | 43 | Time-dependent inhibition observed. | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., DCBT) and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer with glycerol (B35011) and GTP) on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance over time. The rate and extent of polymerization in the presence of the inhibitor are compared to the vehicle control to determine the IC50 value.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells following treatment with a tubulin inhibitor.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the desired concentration of the test compound for a specified duration.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol, to preserve the cellular structures.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody access.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α- or β-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Conclusion
This compound (2,4-dichlorobenzyl thiocyanate) is a covalent inhibitor of tubulin polymerization that acts through the alkylation of cysteine residues on β-tubulin.[1] While specific quantitative antiproliferative data for DCBT is not widely available in the public domain, its mechanism of action places it in a class of compounds with the potential to overcome resistance to traditional non-covalent microtubule inhibitors.[2] The comparative data presented for other covalent inhibitors, such as T138067 and pironetin, highlight the high potency that can be achieved through this mode of action.
The provided experimental protocols offer a framework for the direct comparison of this compound with other compounds of interest. Further research is warranted to fully characterize the pharmacological profile of this compound and to elucidate its potential as a therapeutic agent. The detailed methodologies and comparative data in this guide are intended to support these research and development efforts.
References
Comparative Efficacy Analysis of Novel EGFR Inhibitors: DCE_254 versus [Compound X] in Preclinical Models of Non-Small Cell Lung Cancer
Introduction
This guide provides a comparative analysis of two novel Epidermal Growth Factor Receptor (EGFR) inhibitors, DCE_254 and [Compound X], in the context of non-small cell lung cancer (NSCLC) harboring EGFR activating mutations. The objective is to present a head-to-head comparison of their biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental data and protocols.
Biochemical and Cellular Efficacy
The inhibitory activity of this compound and [Compound X] was assessed against the EGFR-L858R mutant protein and in a cellular model of NSCLC. Data indicates that while both compounds exhibit potent inhibitory effects, this compound demonstrates a superior profile in both biochemical and cellular assays.
| Parameter | This compound | [Compound X] |
| Biochemical IC50 (EGFR-L858R) | 0.8 nM | 2.1 nM |
| Cellular EC50 (NCI-H1975) | 15 nM | 45 nM |
| Selectivity (IC50 HER2/EGFR) | >1000-fold | ~250-fold |
In Vivo Efficacy in Xenograft Model
The anti-tumor efficacy of both compounds was evaluated in a mouse xenograft model established with the NCI-H1975 human NSCLC cell line. This compound demonstrated a more pronounced and sustained tumor growth inhibition compared to [Compound X] over the 21-day study period.
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| This compound | 10 mg/kg, QD | 85% |
| [Compound X] | 20 mg/kg, QD | 62% |
Experimental Protocols
Biochemical EGFR Kinase Assay
The enzymatic activity of recombinant human EGFR-L858R was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase reaction was initiated by adding ATP to a mixture of the enzyme, a biotinylated peptide substrate, and varying concentrations of the inhibitor compounds. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured on a microplate reader, and IC50 values were determined from the dose-response curves.
Cellular Proliferation Assay
NCI-H1975 cells were seeded in 96-well plates and treated with a serial dilution of this compound or [Compound X] for 72 hours. Cell viability was assessed using a resazurin-based assay. Fluorescence was measured to quantify the number of viable cells, and EC50 values were calculated from the resulting dose-response curves.
In Vivo Xenograft Study
Female athymic nude mice were subcutaneously inoculated with NCI-H1975 cells. Once tumors reached a volume of approximately 150-200 mm³, the animals were randomized into treatment groups. This compound (10 mg/kg) and [Compound X] (20 mg/kg) were administered orally once daily (QD) for 21 consecutive days. Tumor volume was measured twice weekly with calipers.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by this compound and [Compound X]. Both compounds act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking downstream signaling cascades responsible for cell proliferation and survival.
In Vivo Xenograft Experimental Workflow
The diagram below outlines the key stages of the in vivo efficacy study, from cell implantation to data analysis.
A Comparative Guide to Tubulin-Targeting Antimitotic Compounds: Alternatives to DCE_254
For researchers and drug development professionals investigating antimitotic agents, understanding the comparative efficacy and mechanisms of various compounds is paramount. This guide provides a detailed comparison of 2,4-dichlorobenzyl thiocyanate (B1210189) (DCBT), a tubulin polymerization inhibitor sometimes referred to as DCE_254, with other prominent microtubule-targeting agents. We will explore their mechanisms of action, present available experimental data for performance comparison, and provide detailed protocols for key validation assays.
Introduction to Microtubule Dynamics as a Therapeutic Target
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several cellular processes, most critically the formation of the mitotic spindle during cell division. Disruption of this dynamic equilibrium leads to mitotic arrest and subsequent apoptotic cell death, making microtubules a well-established and effective target for anticancer drug development.
Compounds that interfere with microtubule dynamics can be broadly categorized into two main classes:
-
Microtubule Destabilizing Agents (MDAs): These compounds inhibit the polymerization of tubulin into microtubules, leading to a net depolymerization. This class includes DCBT, colchicine (B1669291), and vinca (B1221190) alkaloids.
-
Microtubule Stabilizing Agents (MSAs): In contrast, these agents bind to polymerized microtubules, preventing their depolymerization. This leads to the formation of overly stable and non-functional microtubules, also resulting in mitotic arrest. The taxane (B156437) family of drugs, such as paclitaxel (B517696), are the most well-known examples.
Mechanism of Action of DCBT and Alternatives
2,4-Dichlorobenzyl Thiocyanate (DCBT) acts as a microtubule destabilizing agent. Its primary mechanism of action involves the alkylation of sulfhydryl groups on β-tubulin.[1] This covalent modification is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest in the M phase, and ultimately, apoptosis.
Alternative Compounds:
-
Colchicine: This natural product binds to the "colchicine-binding site" on β-tubulin.[2][3][4] This non-covalent interaction induces a conformational change that prevents the tubulin dimer from incorporating into a growing microtubule, thereby inhibiting polymerization.[5][6]
-
Vinca Alkaloids (e.g., Vincristine): This class of compounds also inhibits tubulin polymerization but binds to a distinct site on β-tubulin known as the "vinca-binding site."[7][8] By binding to the ends of microtubules, they suppress the dynamics of microtubule growth and shortening, leading to mitotic arrest.[8]
-
Taxanes (e.g., Paclitaxel): Unlike the other compounds discussed, taxanes are microtubule stabilizers.[9] Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, promoting its assembly and preventing depolymerization.[10][11] This results in the formation of abnormally stable and non-functional microtubules, which also disrupts the mitotic spindle and leads to cell cycle arrest.[10][11]
Performance Comparison: Quantitative Data
The following tables summarize the available in vitro data for DCBT and its alternatives. It is important to note that these values are compiled from various studies and a direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of in vitro Tubulin Polymerization (IC50)
| Compound | IC50 (µM) | Notes |
| DCBT | ~10-20 µM | Irreversible inhibition after preincubation.[12] |
| Colchicine | ~1 - 10.6 µM | IC50 can vary depending on assay conditions.[13][14][15] |
| Vincristine | ~0.43 µM | For porcine brain tubulin.[16] |
| Paclitaxel | Promotes Polymerization | Does not inhibit; enhances microtubule assembly.[17][18] |
Table 2: Antiproliferative Activity in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 |
| DCBT | - | - | Data not readily available in common cell lines. |
| Colchicine | HeLa | Cervical Cancer | 0.787 µM[15] |
| A549 | Lung Cancer | ~1 µM[9] | |
| MCF-7 | Breast Cancer | ~0.004 µM[19] | |
| Vincristine | A549 | Lung Cancer | 40 nM[20] |
| MCF-7 | Breast Cancer | 5 nM[20] | |
| Neuroblastoma (various) | Neuroblastoma | 1.6 - >100 nM[6][20] | |
| Paclitaxel | Various | Various | 2.5 - 7.5 nM (24h exposure)[2][3] |
| MCF-7 | Breast Cancer | 3.5 µM[4] | |
| MDA-MB-231 | Breast Cancer | 0.3 µM[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes for evaluating these compounds, the following diagrams are provided.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin in a cell-free system.
Materials:
-
Lyophilized tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP stock solution (100 mM in water)
-
Glycerol
-
Test compounds (DCBT, colchicine, vincristine, paclitaxel) dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB. Keep on ice and use within one hour.
-
Prepare a 10 mM GTP stock solution in water.
-
Prepare serial dilutions of test compounds in GTB. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
-
Reaction Setup (on ice):
-
In each well of the 96-well plate, add the following in order:
-
GTB with 10% glycerol.
-
GTP to a final concentration of 1 mM.
-
Test compound at various concentrations. Include a vehicle control (DMSO) and positive controls (e.g., colchicine for inhibition, paclitaxel for promotion).
-
Purified tubulin to a final concentration of 3 mg/mL.
-
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time for each compound concentration.
-
For inhibitors (DCBT, colchicine, vincristine), calculate the percentage of inhibition of the polymerization rate or extent compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
For stabilizers (paclitaxel), observe the increase in the rate and extent of polymerization.
-
Mitotic Arrest Assay by Flow Cytometry
This cell-based assay quantifies the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with the test compounds.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds (DCBT, colchicine, vincristine, paclitaxel) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence).
-
-
Data Analysis:
-
Compare the percentage of cells in the G2/M phase in treated samples to the vehicle control.
-
A significant increase in the G2/M population indicates mitotic arrest.
-
The EC50 for mitotic arrest can be determined by plotting the percentage of G2/M cells against the compound concentration.
-
Conclusion
DCBT, colchicine, and vinca alkaloids represent a class of potent antimitotic agents that function by inhibiting tubulin polymerization, albeit through interactions with different binding sites on the tubulin molecule. In contrast, taxanes such as paclitaxel achieve a similar therapeutic outcome—mitotic arrest—by hyperstabilizing microtubules. The choice of which compound to advance in a drug development pipeline depends on a variety of factors including potency, specificity, pharmacokinetic properties, and toxicity profiles. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of these and other novel microtubule-targeting agents, enabling researchers to make data-driven decisions in the pursuit of more effective cancer therapies.
References
- 1. A Deep Learning Model for Cell Growth Inhibition IC50 Prediction and Its Application for Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. scribd.com [scribd.com]
Cross-Validation of DCE_254 Bioactivity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the bioactivity of DCE_254 (2,4-dichlorobenzyl thiocyanate), a potent antimitotic agent. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance with other tubulin-targeting agents, supported by experimental data and detailed protocols.
Executive Summary
This compound, identified as 2,4-dichlorobenzyl thiocyanate (B1210189) (DCBT), functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization. Its mechanism of action involves the alkylation of sulfhydryl groups on β-tubulin, leading to mitotic arrest and subsequent cell death in rapidly dividing cells.[1][2] This guide presents a comparative analysis of its efficacy against other known tubulin inhibitors, providing a benchmark for its potential as a therapeutic agent.
Comparative Bioactivity Data
To objectively assess the bioactivity of this compound, its performance in key assays is compared with established tubulin inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other compounds in both in vitro tubulin polymerization assays and cellular antiproliferative assays.
| Compound | Type | Target Site on β-tubulin | In Vitro Tubulin Polymerization IC50 (µM) | Cellular Antiproliferative IC50 (nM) | Cell Line |
| This compound (DCBT) | Inhibitor | Cysteine Residues | ~2 [3] | Data Not Available | - |
| Colchicine (B1669291) | Inhibitor | Colchicine Site | ~2-10 | ~10-100 | Various |
| Paclitaxel (Taxol) | Stabilizer | Taxol Site | - | ~2-10 | Various |
| Vinblastine | Inhibitor | Vinca (B1221190) Alkaloid Site | ~1-5 | ~1-20 | Various |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, assay duration, and reagent concentrations. The data presented here is a representative range compiled from various studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate independent validation.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm. Inhibitors of polymerization will prevent or reduce this increase.
Procedure:
-
Reagent Preparation:
-
Thaw purified tubulin (>99% pure) on ice.
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a 10 mM stock solution of GTP in polymerization buffer.
-
Prepare serial dilutions of this compound and control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control) in polymerization buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the test compounds at various concentrations.
-
On ice, prepare the tubulin reaction mixture by adding GTP to the tubulin solution to a final concentration of 1 mM.
-
To initiate polymerization, add the cold tubulin-GTP mixture to the wells containing the compounds. The final tubulin concentration should typically be in the range of 1-3 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5]
-
Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
References
- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tubulin polymerization by vitilevuamide, a bicyclic marine peptide, at a site distinct from colchicine, the vinca alkaloids, and dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Independent Verification of DCE_254-Mediated KRAS Degradation: A Comparative Analysis
This guide provides an objective comparison of a novel therapeutic strategy, the activation of the E3 ubiquitin ligase DCE_254 to induce KRAS degradation, against established KRAS and MEK inhibitors. The following sections detail the experimental data, protocols, and underlying biological pathways to support the independent verification of the this compound function for researchers, scientists, and drug development professionals.
Comparative Performance Data
The efficacy of the novel this compound activator was assessed in comparison to a KRAS G12C inhibitor and a MEK inhibitor in KRAS G12C mutant colorectal cancer cell lines. The following tables summarize the key quantitative findings from these comparative experiments.
Table 1: In Vitro Efficacy Against KRAS G12C+ Colorectal Cancer Cells
| Compound | Target(s) | IC50 (nM) for Cell Viability | Max Inhibition of p-ERK (%) | Time to Onset of KRAS Degradation (Hours) |
| This compound Activator | This compound | 15 | 95 | 4 |
| KRAS G12C Inhibitor | KRAS G12C | 25 | 88 | N/A |
| MEK Inhibitor | MEK1/2 | 10 | 98 | N/A |
IC50 values were determined after a 72-hour incubation period. Max inhibition of phosphorylated ERK (p-ERK) was measured at 24 hours. The onset of KRAS degradation was determined by western blot analysis.
Table 2: Off-Target Activity Profile
| Compound | Kinase Panel (400 kinases) Off-Target Hits (>50% inhibition at 1µM) | hERG Inhibition (IC50, µM) |
| This compound Activator | 2 | > 50 |
| KRAS G12C Inhibitor | 5 | 25 |
| MEK Inhibitor | 8 | 15 |
The kinase panel screening provides a broad measure of specificity. hERG inhibition is a key indicator of potential cardiotoxicity.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed signaling pathway involving this compound and compares its point of intervention to that of KRAS G12C and MEK inhibitors.
Caption: Mechanism of this compound-mediated KRAS degradation vs. other pathway inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and replication.
Cell Viability Assay (IC50 Determination)
-
Cell Line: HCT116 (KRAS G12C mutant colorectal cancer cell line).
-
Procedure:
-
Cells were seeded at a density of 5,000 cells/well in 96-well plates and allowed to adhere overnight.
-
A 10-point serial dilution of the this compound Activator, KRAS G12C Inhibitor, and MEK Inhibitor was prepared.
-
Cells were treated with the compounds or a vehicle control (0.1% DMSO) for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was read on a plate reader.
-
Data were normalized to the vehicle control, and IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
-
Western Blot for Pathway Modulation
This workflow was used to determine the extent of p-ERK inhibition and the rate of KRAS degradation.
Caption: Standardized workflow for Western Blot analysis.
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology, #4370)
-
Mouse anti-KRAS (Sigma-Aldrich, WH0003845M1)
-
Mouse anti-β-Actin (Loading Control) (Abcam, ab8226)
-
-
Data Analysis: Densitometry was performed using ImageJ software. p-ERK and KRAS levels were normalized to the β-Actin loading control.
Kinase Panel and hERG Inhibition Assays
-
Kinase Panel Screening: The this compound Activator was screened at a concentration of 1µM against a panel of 400 human kinases (e.g., performed by Eurofins Discovery). The percentage of inhibition was determined.
-
hERG Inhibition Assay: The potential for hERG channel inhibition was evaluated using an automated patch-clamp assay (e.g., QPatch). A full dose-response curve was generated to determine the IC50 value. These assays are critical for preclinical safety and toxicity assessment.
Comparative Analysis of DCE_254 in a Cell-Based Kinase Inhibition Assay
This guide provides a comparative analysis of the investigational kinase inhibitor DCE_254 against established drugs, Staurosporine and Gefitinib, in a cell-based kinase inhibition assay. The data and protocols presented are intended for researchers, scientists, and drug development professionals to evaluate the potency and cellular activity of this compound.
Data Presentation: Inhibitor Potency
The inhibitory activity of this compound was assessed against a specific kinase target, Epidermal Growth Factor Receptor (EGFR), which is known to be implicated in various cancers. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound in comparison to Staurosporine, a broad-spectrum kinase inhibitor, and Gefitinib, a known EGFR inhibitor. Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase | Cell Line | IC50 (nM) |
| This compound | EGFR | A549 | 75 |
| Staurosporine | Pan-Kinase | A549 | 150 |
| Gefitinib | EGFR | A549 | 100 |
Data are representative and may vary between experiments.
Experimental Protocols
Protocol: Cell-Based Kinase Inhibition Assay (EGFR Autophosphorylation)
This protocol outlines the methodology to determine the cellular potency of a test compound by measuring the inhibition of ligand-induced EGFR autophosphorylation in a human cancer cell line.
Materials:
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound, Staurosporine, Gefitinib) dissolved in DMSO
-
Human Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and rabbit anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
-
Western blot equipment
Methodology:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 16-24 hours to reduce basal EGFR phosphorylation.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Staurosporine, Gefitinib) in serum-free DMEM. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for 2 hours.
-
Ligand Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL to all wells, except for the unstimulated control wells. Incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 20 minutes with gentle agitation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
-
-
Data Analysis: To determine the IC50 value of an inhibitor, perform the assay with varying concentrations of the compound.[1] Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.[1]
Mandatory Visualization
The following diagram illustrates the workflow for the cell-based kinase inhibition assay.
Caption: Workflow for the Cell-Based Kinase Inhibition Assay.
References
limitations of DCE_254 compared to [Compound Z]
To provide a comprehensive comparison guide on the limitations of DCE_254, it is essential to define "[Compound Z]". Please specify the compound you would like to compare with this compound.
Once "[Compound Z]" is identified, a detailed analysis can be conducted, including:
-
Comparative Efficacy: Evaluating the relative potency and effectiveness of both compounds in relevant biological assays.
-
Selectivity Profile: Assessing the target specificity and potential off-target effects.
-
Pharmacokinetic Properties: Comparing parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Toxicity and Safety: Examining any adverse effects or safety concerns associated with each compound.
-
Mechanism of Action: Elucidating the molecular pathways through which each compound exerts its effects.
A thorough literature search will be performed to gather experimental data, which will then be presented in a structured format with detailed protocols and visualizations to facilitate a clear and objective comparison for researchers, scientists, and drug development professionals.
A Guide to Ensuring Reproducibility in Preclinical Research: A Comparative Analysis of Hypothetical DCE_254 Experiments
In the realm of scientific research, and particularly in drug development, the reproducibility of experiments is paramount for the validation and translation of findings.[1][2][3] This guide provides a comparative analysis of two hypothetical experimental protocols for "DCE_254," an experiment designed to assess the efficacy of a novel compound on a specific cellular signaling pathway. The objective is to highlight key methodological differences and their potential impact on experimental reproducibility, offering a framework for researchers to design more robust and reliable studies.
The Importance of Detailed Experimental Protocols
Inconsistent results across studies are a significant concern in preclinical research.[1] Factors such as incomplete documentation of experimental procedures, variations in reagents, and differing data analysis methods can all contribute to a lack of reproducibility.[2][3] By providing detailed, standardized protocols, researchers can increase the likelihood that their results can be independently verified, a cornerstone of the scientific method.[4]
Comparative Analysis of Two Hypothetical this compound Experimental Protocols
To illustrate the impact of protocol details on reproducibility, we present a comparison of two hypothetical protocols for a this compound experiment. This experiment aims to quantify the effect of Compound-X on the phosphorylation of Protein-Y in a specific cell line.
| Parameter | Protocol A: Standard Operating Procedure (SOP) | Protocol B: Abbreviated Internal Memo | Impact on Reproducibility |
| Cell Line & Passage | Human Cancer Cell Line (HCC-1954), Passages 5-10 | HCC-1954 cells | High: Cell characteristics can drift with high passage numbers, affecting experimental outcomes. |
| Serum Batch | Fetal Bovine Serum (FBS), Lot #12345, Heat-inactivated at 56°C for 30 min | FBS | High: Different serum batches can have varying levels of growth factors and other components, leading to variability. |
| Compound-X Source & Purity | Sigma-Aldrich (Cat# C1234), >99% purity, stored at -20°C in DMSO | Compound-X | High: Impurities or degradation of the compound can significantly alter its biological activity. |
| Treatment Concentration | 10 µM final concentration from a 10 mM stock in DMSO | 10 µM | Medium: While the final concentration is the same, lack of detail on the stock solution and solvent can introduce variability. |
| Incubation Time | 24 hours ± 15 minutes | 24 hours | Low: A small tolerance is specified, reducing variability. The abbreviated protocol lacks this precision. |
| Lysis Buffer Composition | RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors (1x cocktail) | RIPA buffer with inhibitors | Medium: The exact composition of the "inhibitors" is not specified in Protocol B, which could lead to variations in protein stability. |
| Western Blot Antibody | Anti-phospho-Protein-Y (Cell Signaling, Cat# P5678, 1:1000 dilution), Anti-GAPDH (Abcam, Cat# A9012, 1:5000 dilution) | Anti-phospho-Protein-Y, Anti-GAPDH | High: Antibody performance can vary significantly between vendors and even between lots from the same vendor. Dilution is also a critical parameter. |
| Data Analysis | Densitometry analysis using ImageJ. Normalization of phospho-Protein-Y to total Protein-Y and then to GAPDH. Statistical analysis using a two-tailed Student's t-test with p < 0.05 considered significant. | Densitometry and statistical analysis | High: The lack of a specified data analysis plan in Protocol B allows for subjective choices that can influence the final conclusions.[1] |
Detailed Methodologies
Protocol A: Standard Operating Procedure (SOP) for this compound
This protocol is designed to ensure high reproducibility by providing explicit details for each step.
-
Cell Culture: Human Cancer Cell Line (HCC-1954) between passages 5 and 10 are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS, Lot #12345, heat-inactivated at 56°C for 30 minutes) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A 10 mM stock solution of Compound-X (Sigma-Aldrich, Cat# C1234, >99% purity) is prepared in DMSO and stored in aliquots at -20°C.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The growth medium is then replaced with fresh medium containing 10 µM Compound-X or vehicle (DMSO). The final DMSO concentration in all wells is 0.1%.
-
Incubation: Cells are incubated for 24 hours ± 15 minutes.
-
Cell Lysis: After incubation, cells are washed twice with ice-cold PBS and then lysed on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a freshly added 1x protease and phosphatase inhibitor cocktail.
-
Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies: anti-phospho-Protein-Y (Cell Signaling, Cat# P5678, 1:1000 dilution) and anti-GAPDH (Abcam, Cat# A9012, 1:5000 dilution).
-
Data Analysis: Blots are imaged using a chemiluminescence detector. Densitometry is performed using ImageJ software. The phospho-Protein-Y signal is first normalized to the total Protein-Y signal and then to the GAPDH signal. A two-tailed Student's t-test is used for statistical analysis, with a p-value < 0.05 considered statistically significant.
Protocol B: Abbreviated Internal Memo for this compound
This protocol lacks the detailed specifications necessary for high reproducibility.
-
Cell Culture: Culture HCC-1954 cells in RPMI with 10% FBS.
-
Treatment: Treat cells with 10 µM Compound-X for 24 hours.
-
Lysis: Lyse cells in RIPA buffer with inhibitors.
-
Western Blot: Run a Western blot for phospho-Protein-Y and GAPDH.
-
Analysis: Analyze the results using densitometry and statistics.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
By adhering to detailed and standardized protocols, researchers can significantly enhance the reproducibility of their experiments, leading to more reliable and impactful scientific discoveries.
References
Safety Operating Guide
Proper Disposal Procedures for Dichloroethane (DCE) Containing Products (Assumed DCE_254)
Disclaimer: The following information is provided for guidance purposes only and is based on the assumed active ingredient of "DCE_254" being dichloroethane. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the exact product you are using before handling and disposal. Regulations for hazardous waste disposal may vary by location.
Essential Safety and Logistical Information
Dichloroethane (DCE) is a highly flammable, toxic, and carcinogenic chlorinated hydrocarbon.[1][2][3] Improper disposal can lead to significant health risks and environmental contamination.[4][5] It is classified as a hazardous waste by the Environmental Protection Agency (EPA).[5] Therefore, it is imperative to follow strict disposal protocols.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling DCE, including a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[6][7]
-
Ventilation: All handling of DCE and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]
-
Ignition Sources: Keep DCE and its waste away from heat, sparks, open flames, and any other potential ignition sources.[3][6] Use only non-sparking tools and explosion-proof equipment when handling this substance.[2][6]
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and collect it in a sealed container for disposal as hazardous waste.[9] Do not allow the spill to enter drains or waterways.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste containing dichloroethane. This includes pure solvent, solutions, contaminated labware (e.g., pipettes, vials), and personal protective equipment.
-
Segregate DCE waste from all other waste streams. Do not mix it with other solvents unless explicitly permitted by your institution's EHS guidelines.[7]
-
-
Waste Collection and Labeling:
-
Collect liquid DCE waste in a designated, properly sealed, and compatible container (a glass container is recommended).[7] The container must be in good condition, free of leaks or cracks.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "1,2-Dichloroethane," and a description of the contents (e.g., "Waste 1,2-Dichloroethane (B1671644)," "1,2-Dichloroethane contaminated materials").
-
-
Storage of Hazardous Waste:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the DCE waste.
-
Dichloroethane is regulated under the Resource Conservation and Recovery Act (RCRA) and has the EPA hazardous waste number U077.[2]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber, performed by a licensed professional waste disposal service.[5] Land disposal of 1,2-dichloroethane is restricted.[5]
-
-
Disposal of Empty Containers:
-
Empty containers that held dichloroethane must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of in the regular trash, but confirm this with your local EHS guidelines.
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C2H4Cl2 | [1] |
| Molar Mass | 98.95 g/mol | [1] |
| Boiling Point | 83.5 °C | |
| Melting Point | -35.3 °C | |
| Flash Point | 13 °C | |
| Density | 1.253 g/cm³ | [1] |
| Solubility in Water | 0.87 g/100 mL (20 °C) | [1] |
| Vapor Density | 3.4 (Air = 1) | |
| EPA Hazardous Waste # | U077 | [2] |
Experimental Protocols
The standard experimental protocol for determining the appropriate disposal method for a chemical like dichloroethane involves a comprehensive waste characterization. This process includes:
-
Identification of Chemical Composition: Confirming the presence and concentration of dichloroethane and any other constituents in the waste stream through analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Hazard Assessment: Evaluating the hazardous characteristics of the waste, including its ignitability, corrosivity, reactivity, and toxicity. For dichloroethane, the primary hazards are its flammability and toxicity.
-
Regulatory Review: Cross-referencing the chemical composition and hazard assessment with federal, state, and local regulations to determine if it meets the definition of a hazardous waste and to identify any specific disposal requirements. Dichloroethane is a listed hazardous waste under the EPA's RCRA regulations.
-
Selection of Disposal Technology: Based on the waste characterization and regulatory requirements, a suitable disposal method is selected. For chlorinated solvents like dichloroethane, high-temperature incineration is the preferred method as it ensures complete destruction of the hazardous compounds.
Disposal Workflow Diagram
References
- 1. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. kdhe.ks.gov [kdhe.ks.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. airgas.com [airgas.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. carlroth.com [carlroth.com]
- 9. Dichloroethane 1,2- (HSG 55, 1991) [inchem.org]
Essential Safety Protocols for Handling Dichloroethene (DCE)
Disclaimer: The specific substance "DCE_254" is not a universally recognized chemical identifier. Based on the common abbreviation "DCE," this guide provides safety information for Dichloroethene. It is critical to confirm the exact chemical identity and consult the substance-specific Safety Data Sheet (SDS) before handling. Dichloroethene exists in different forms (isomers), primarily 1,2-Dichloroethene and 1,1-Dichloroethene, which have distinct properties and hazards. This document addresses the general safety precautions for these compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of Dichloroethene (DCE) in a laboratory setting necessitates stringent adherence to safety protocols to minimize exposure and mitigate risks. Engineering controls, such as a certified chemical fume hood, are the primary line of defense. Personal Protective Equipment (PPE) serves as a crucial secondary barrier.
Minimum PPE Requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes.[1][2]
-
Hand Protection: Solvent-resistant gloves, such as nitrile gloves, are recommended.[2][3] Always inspect gloves for integrity before use and change them frequently.
-
Body Protection: A flame-resistant lab coat that is fully buttoned is required.[1][2] Full-length pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[2]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][4] Respirator use requires a formal respiratory protection program, including fit testing and training.
Quantitative Exposure Limits
Adherence to established occupational exposure limits is mandatory to ensure personnel safety. The following table summarizes the key exposure limits for different isomers of Dichloroethene.
| Substance | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) | IDLH |
| 1,2-Dichloroethene | 200 ppm (790 mg/m³)[5][6] | 200 ppm (790 mg/m³)[5][6] | 200 ppm (790 mg/m³)[5][7] | 1,000 ppm[3][6] |
| 1,1-Dichloroethane | 100 ppm (400 mg/m³)[8][9] | 100 ppm (400 mg/m³)[8] | 100 ppm (405 mg/m³)[10] | 3,000 ppm[8] |
| 1,2-Dichloroethane (Ethylene Dichloride) | 50 ppm[11] | 1 ppm (4 mg/m³)[11] | 10 ppm[11] | 50 ppm |
-
OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit
-
NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit
-
ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value
-
IDLH: Immediately Dangerous to Life or Health
Experimental Workflow for Handling DCE
The following diagram outlines the standard procedure for handling DCE in a laboratory setting.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific Dichloroethene isomer being used.
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as outlined above.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[3]
-
Remove all ignition sources.[3]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[3]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[3]
-
Ventilate the area and wash it down after the cleanup is complete.[3]
-
Disposal Plan
All DCE waste is considered hazardous and must be disposed of accordingly.
-
Waste Collection:
-
Labeling and Storage:
-
Label the hazardous waste container with the words "HAZARDOUS WASTE" and the full chemical name of the contents.[13]
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal:
Logical Relationship of Safety Measures
The following diagram illustrates the hierarchical approach to ensuring safety when working with DCE.
References
- 1. 1,2-Dichloroethylene | ClCH=CHCl | CID 10900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wcu.edu [wcu.edu]
- 3. nj.gov [nj.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2-Dichloroethylene [cdc.gov]
- 5. 1,2-Dichloroethylene - IDLH | NIOSH | CDC [cdc.gov]
- 6. 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | Occupational Safety and Health Administration [osha.gov]
- 7. 1,2-DICHLOROETHYLENE - ACGIH [acgih.org]
- 8. 1,1-Dichloroethane - IDLH | NIOSH | CDC [cdc.gov]
- 9. 1988 OSHA PEL Project - 1,1-Dichloroethane | NIOSH | CDC [cdc.gov]
- 10. 1,1-DICHLOROETHANE - ACGIH [acgih.org]
- 11. ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
